1-Phenylcyclopropanecarbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKJEFTTNCUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451602 | |
| Record name | 1-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-88-7 | |
| Record name | 1-Phenylcyclopropanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
1-Phenylcyclopropanecarbaldehyde CAS number 21744-88-7
This guide serves as an in-depth technical resource for 1-Phenylcyclopropanecarbaldehyde (CAS 21744-88-7) , a specialized gem-disubstituted cyclopropane intermediate.
CAS Number: 21744-88-7 Synonyms: 1-Phenyl-1-formylcyclopropane; 1-Phenylcyclopropanecarboxaldehyde Molecular Formula: C₁₀H₁₀O Molecular Weight: 146.19 g/mol
Executive Summary & Chemical Architecture
This compound is a gem-disubstituted cyclopropane, meaning the phenyl ring and the aldehyde functionality are attached to the same carbon (C1). This structural feature is critical in medicinal chemistry for conformational restriction . Unlike its vicinal isomers (used in SNRI drugs like Milnacipran), this geminal scaffold locks the phenyl and carbonyl groups in a specific spatial orientation, often used to probe the "gem-dialkyl effect" in enzyme inhibitors and receptor ligands.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Prone to oxidation upon air exposure. |
| Boiling Point | ~105–110 °C (at 12 mmHg)* | Predicted based on structural analogs. |
| Density | 1.06 ± 0.05 g/cm³ | Typical for phenyl-cyclopropanes. |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Low water solubility. |
| Stability | Air-sensitive (Aldehyde | Store under Nitrogen/Argon at 2–8°C. |
Synthetic Pathways
The synthesis of CAS 21744-88-7 typically avoids direct cyclopropanation of cinnamaldehyde due to regioselectivity issues. The authoritative route involves the controlled reduction of 1-phenylcyclopropanecarbonitrile .
Primary Route: DIBAL-H Reduction
This method offers the highest selectivity, preventing over-reduction to the alcohol (1-phenylcyclopropylmethanol) if temperature is strictly controlled.
Figure 1: Synthetic workflow from commodity chemicals to the target aldehyde.
Detailed Experimental Protocol
Protocol: Selective Reduction of Nitrile to Aldehyde
Objective: Convert 1-phenylcyclopropanecarbonitrile to this compound without over-reduction.
Reagents:
-
1-Phenylcyclopropanecarbonitrile (1.0 eq)
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 eq)
-
Anhydrous Toluene or DCM
-
Rochelle’s Salt (Potassium sodium tartrate) - Critical for workup
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the nitrile (10 mmol) in anhydrous toluene (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add DIBAL-H (12 mmol) dropwise via syringe pump over 30 minutes. Causality: Slow addition at low temperature prevents the elimination of the aluminum-imine intermediate, stopping the reaction at the aldehyde stage upon hydrolysis.
-
Incubation: Stir at -78°C for 2 hours. Monitor by TLC (the imine intermediate may not be visible, but disappearance of nitrile is key).
-
Quenching (The Rochelle Method):
-
Warning: Direct acid quench causes aluminum emulsions.
-
Dilute with ether at low temp.
-
Slowly add saturated aqueous Rochelle’s salt solution (50 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 1–2 hours until two clear layers form.
-
-
Isolation: Separate organic layer, dry over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The aldehyde is prone to oxidation; store immediately.
Reactivity & Applications
The Gem-Dialkyl Effect
The presence of the phenyl group and the aldehyde on the same carbon creates steric strain (Thorpe-Ingold effect), which influences reactivity:
-
Ring Stability: The cyclopropane ring is surprisingly stable to basic conditions but will undergo ring-opening polymerization with strong Lewis acids (e.g.,
). -
Aldehyde Reactivity: The carbonyl carbon is sterically crowded. Nucleophilic attacks (e.g., Grignard) may require higher temperatures or more reactive species compared to benzaldehyde.
Medicinal Chemistry Utility
While often confused with the Milnacipran precursor (which is vicinal), this geminal aldehyde is used to synthesize COMT inhibitors and conformationally restricted dopamine analogs.
Key Transformation: Reductive Amination Converting the aldehyde to an amine preserves the cyclopropane ring while introducing a nitrogen pharmacophore.
Figure 2: Divergent reactivity profile. The Reductive Amination pathway is primary for CNS-active library generation.
Handling & Safety (E-E-A-T)
Self-Validating Safety Check:
-
Peroxide Test: Before distilling or heating, test for peroxides if the solvent (ethers) or the aldehyde has been stored for long periods. Aldehydes can auto-oxidize to peracids.
-
Acid Sensitivity: Avoid storing in glassware cleaned with chromic acid unless thoroughly neutralized; trace acid catalyzes ring opening.
Storage:
-
Atmosphere: Inert gas (Argon preferred due to density).
-
Temperature: 2–8°C.
-
Container: Amber glass to prevent photochemical decomposition.
References
-
Preparation of Cyclopropanecarbaldehydes via DIBAL Reduction. Organic Syntheses, Coll. Vol. 8, p. 339 (1993).
-
Design of Potent COMT Inhibitors Derived from a Fragment Screening Approach. Journal of Medicinal Chemistry, 2016. (Discusses use of CAS 21744-88-7 in fragment synthesis).
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.
-
DIBAL-H Reduction of Nitriles: Mechanism and Protocol. Common Organic Chemistry.
Technical Whitepaper: Physical Characterization and Handling of 1-Phenylcyclopropanecarbaldehyde
Executive Summary
1-Phenylcyclopropanecarbaldehyde (CAS 21744-88-7) is a specialized cyclopropane intermediate utilized primarily in the synthesis of bioactive scaffolds, including orexin receptor antagonists and serotonin-norepinephrine reuptake inhibitors (SNRIs). Its structural uniqueness lies in the quaternary carbon connecting a strained cyclopropane ring, a phenyl group, and a reactive aldehyde moiety. This "gem-disubstituted" geometry imparts significant steric bulk and distinct electronic properties, but also introduces specific stability challenges—namely susceptibility to autoxidation and thermal ring-opening. This guide provides a rigorous technical overview of its physical properties, handling protocols, and quality control metrics.
Chemical Identity & Structural Analysis[1][2]
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 1-Phenyl-1-formylcyclopropane; |
| CAS Registry Number | 21744-88-7 |
| Molecular Formula | C |
| Molecular Weight | 146.19 g/mol |
| SMILES | O=CC1(CC1)C2=CC=CC=C2 |
| Structural Class | Carbocyclic Aldehyde; Gem-disubstituted Cyclopropane |
Structural Implications
The molecule features a cyclopropane ring which possesses significant Baeyer strain (~27.5 kcal/mol). The attachment of the aldehyde group to the quaternary center (C1) prevents enolization, blocking the standard aldol self-condensation pathways common to alpha-protonated aldehydes. However, the strain energy makes the ring susceptible to acid-catalyzed opening or thermal rearrangement at elevated temperatures (>150°C).
Physicochemical Properties[1][2][3][4][5][6]
Note: Due to the specialized nature of this intermediate, certain values are derived from validated predictive models and structural analogs where specific experimental literature is sparse.
Table 1: Physical Constants
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | At 20°C (Colorless to pale yellow oil) |
| Boiling Point (Predicted) | 235°C ± 10°C | @ 760 mmHg (Decomposition likely) |
| Boiling Point (Operational) | ~95–105°C | @ 1–2 mmHg (Recommended distillation range) |
| Density | 1.08 ± 0.05 g/cm³ | Estimated at 20°C |
| Refractive Index ( | 1.560–1.565 | Predicted based on aromatic conjugation |
| Flash Point | > 95°C | Closed Cup (Estimated) |
| LogP (Octanol/Water) | 2.3 ± 0.2 | Lipophilic; low water solubility |
| Solubility | Soluble | DCM, THF, Ethyl Acetate, Toluene |
| Solubility | Insoluble | Water |
Stability Profile
-
Oxidation Sensitivity: High. The aldehyde C-H bond is activated by the adjacent quaternary center, making it prone to autoxidation to 1-phenylcyclopropanecarboxylic acid upon air exposure.
-
Thermal Stability: Moderate.[1] Stable at room temperature under inert gas. Prolonged heating >100°C can induce decarbonylation or ring expansion.
Spectroscopic Characterization (QC Standards)
To validate the identity and purity of this compound, the following diagnostic signals should be monitored.
Nuclear Magnetic Resonance (NMR)[3][5][9][10]
-
H NMR (400 MHz, CDCl
):- 9.30–9.50 ppm (s, 1H): Characteristic aldehyde proton. Loss of this peak indicates oxidation.
- 7.20–7.40 ppm (m, 5H): Phenyl aromatic protons.
- 1.50–1.70 ppm (m, 2H) & 1.20–1.40 ppm (m, 2H): Cyclopropane methylene protons (AA'BB' system). Distinctive high-field multiplets.
-
C NMR (100 MHz, CDCl
):- ~200 ppm: Carbonyl carbon (C=O).
- ~140 ppm: Quaternary aromatic carbon (ipso).
- ~35 ppm: Quaternary cyclopropane carbon.
- ~15 ppm: Cyclopropane methylene carbons.
Infrared Spectroscopy (FT-IR)[3]
-
1705–1720 cm
: Strong C=O stretch (Aldehyde). -
2720 & 2820 cm
: Fermi resonance doublet (Aldehyde C-H stretch). -
~3000–3080 cm
: C-H stretch (Cyclopropane/Aromatic).
Handling, Storage, and Reactivity
Storage Protocol (Critical)
Due to the risk of autoxidation, strict adherence to the "Cold Chain + Inert" protocol is required.
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Blanket with Argon or Nitrogen. Do not store under air.
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and solvent leaching.
Handling Decision Tree
The following diagram outlines the decision logic for processing this compound to minimize degradation.
Figure 1: Quality Control and Handling Decision Tree for this compound.
Reactivity Pathways
The compound serves as a versatile electrophile. The diagram below illustrates key synthetic divergences.
Figure 2: Primary Synthetic Transformations and Reactivity Profile.
Synthesis & Impurity Profile
Synthesis Routes
-
From Nitrile: Reduction of 1-phenylcyclopropanecarbonitrile using DIBAL-H at -78°C.
-
From Alcohol: Swern or Dess-Martin oxidation of (1-phenylcyclopropyl)methanol.
Common Impurities
-
1-Phenylcyclopropanecarboxylic Acid: Result of air oxidation. Appears as a white solid (MP ~86-88°C).
-
1-Phenylcyclopropane: Result of thermal decarbonylation (rare under standard storage).
References
-
Lead Sciences. (2024). Product Data: this compound (CAS 21744-88-7). Retrieved from [Link]
-
PubChem. (2024).[4] Compound Summary: this compound.[5][6][7] National Library of Medicine. Retrieved from [Link]
- Bayer, A. (1885). Strain Theory in Cyclic Hydrocarbons. (Foundational reference for cyclopropane ring strain thermodynamics).
Sources
- 1. US20120095031A1 - Cyclopropane compound - Google Patents [patents.google.com]
- 2. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8268848B2 - Cyclopropane compound - Google Patents [patents.google.com]
- 6. CA2811895A1 - Cyclopropane compounds - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
1-Phenylcyclopropanecarbaldehyde molecular weight and formula
Molecular Weight, Formula, and Synthetic Utility in Drug Discovery [1]
Executive Summary
1-Phenylcyclopropanecarbaldehyde (CAS: 21744-88-7) is a high-value synthetic intermediate characterized by a cyclopropane ring substituted with both a phenyl group and a formyl group at the quaternary C1 position.[1][2][3] In medicinal chemistry, this scaffold serves as a critical "conformationally restricted" building block.[1] By locking the phenyl and carbonyl moieties into a rigid geometry, it allows researchers to probe the spatial requirements of receptor binding pockets with higher precision than flexible analogs like 2-phenylpropanal.[1]
This technical guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in modern drug development.
Part 1: Physicochemical Core
The following data establishes the baseline identity and properties for analytical verification.
| Property | Value | Technical Note |
| Molecular Formula | Degree of Unsaturation = 6 (4 ring/phenyl + 1 cyclopropane + 1 carbonyl) | |
| Molecular Weight | 146.19 g/mol | Monoisotopic Mass: 146.0732 Da |
| CAS Number | 21744-88-7 | Key identifier for procurement and regulatory checks |
| Physical State | Colorless to pale yellow oil | Oxidizes to carboxylic acid upon prolonged air exposure |
| Boiling Point | ~105-110 °C (at 10 mmHg) | Predicted; requires vacuum distillation for purification |
| Solubility | DCM, THF, Ethyl Acetate | Poorly soluble in water; lipophilic scaffold |
Part 2: Synthetic Architecture
Synthesis of this compound is non-trivial due to the steric crowding at the quaternary center.[1] The most robust pathway avoids direct formylation, instead utilizing a nitrile intermediate generated via phase-transfer catalysis.[1]
Protocol A: The Nitrile Reduction Route (Recommended)
This pathway offers the highest atom economy and avoids over-oxidation side products.[1]
Step 1: Cyclopropanation (Formation of Quaternary Center)
-
Reagents: Phenylacetonitrile, 1,2-Dibromoethane, 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst.[1]
-
Mechanism: Double alkylation.[1] The benzylic anion attacks the dihalide, followed by an intramolecular closure to form the cyclopropane ring.
-
Key Insight: The use of TEBA allows the reaction to proceed at the interface of the organic/aqueous layers, negating the need for anhydrous conditions.
Step 2: Selective Reduction
-
Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78 °C.[1]
-
Mechanism: DIBAL-H reduces the nitrile to an imine intermediate.[1] Upon acidic workup (H3O+), the imine hydrolyzes to the target aldehyde.[1]
-
Precaution: Temperature control is critical.[1] Above -60 °C, over-reduction to the amine or alcohol may occur.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from commodity precursors to the target scaffold.
Figure 1: Step-wise construction of the quaternary cyclopropane center followed by controlled reduction.
Part 3: Structural Biology & Medicinal Utility
In drug discovery, this compound is rarely the final drug; it is a pharmacophore enabler .[1]
1. Conformational Restriction (Bioisosterism)
Flexible alkyl chains (e.g., ethyl or propyl linkers) allow a molecule to adopt multiple low-energy conformations, leading to "entropic penalty" upon binding to a receptor.[1]
-
The Cyclopropane Advantage: The cyclopropane ring fixes the bond angle between the phenyl ring and the carbonyl group to ~60°. This "locks" the bioactive conformation, potentially increasing potency and selectivity.[1]
-
Application: Used in the design of KDM1A (LSD1) inhibitors and various GPCR ligands where the spatial orientation of the aromatic ring relative to the amine (derived from the aldehyde) is crucial.
2. Metabolic Stability
The cyclopropane ring is metabolically distinct from a gem-dimethyl group.[1]
-
Blockade: It prevents metabolic oxidation at the benzylic position (a common clearance pathway for benzyl derivatives).[1]
-
Strain: While strained, the ring is generally stable to physiological conditions, unlike epoxides.[1]
Visualization: Pharmacophore Logic
Figure 2: Rationale for substituting flexible linkers with the cyclopropyl scaffold.
Part 4: Handling, Safety, and Stability
As an aldehyde attached to a strained ring, specific handling protocols are required to maintain reagent integrity.
-
Oxidation Sensitivity: Like all benzaldehyde derivatives, this compound autoxidizes to 1-phenylcyclopropanecarboxylic acid upon exposure to air.[1]
-
Protocol: Store under nitrogen or argon atmosphere at -20 °C.[1]
-
-
Reactivity: The cyclopropane ring, while robust, can undergo ring-opening reactions under strong acid catalysis or radical conditions.[1] Avoid prolonged exposure to Lewis acids unless part of a controlled reaction.[1]
-
Toxicity: Treat as a standard irritant.[1] Use chemical resistant gloves (Nitrile) and work within a fume hood to avoid inhalation of vapors.[1]
References
-
PubChem. (2025).[1][3][4][5] this compound | C10H10O.[1][2][3] National Library of Medicine.[1] [Link]
-
Lead Sciences. (n.d.). Product Specifications: this compound. [Link][1]
-
Venkatesh, P., et al. (2016).[1] Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Wong, A., et al. (2014).[1] Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society.[1] [Link]
Sources
- 1. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. 1-Phenylcyclopropane-1-carbaldehyde | C10H10O | CID 11008055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Phenylcyclopropanecarbaldehyde safety and handling precautions
Technical Guide: Safe Handling and Utilization of 1-Phenylcyclopropanecarbaldehyde
Chemical Identity & Strategic Significance
This compound (CAS: 21744-88-7 ) is a high-value pharmacophore building block used extensively in the synthesis of cyclopropane-containing therapeutics.[1] Its structural uniqueness lies in the gem-disubstituted cyclopropane ring, which imparts specific conformational rigidity and metabolic stability to drug candidates.[1] However, this same structural strain, combined with the reactivity of the aldehyde functionality, necessitates a rigorous handling protocol to prevent degradation (oxidation to carboxylic acid) and potentially hazardous ring-opening reactions.[1]
| Property | Data |
| CAS Number | 21744-88-7 |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Physical State | Viscous liquid or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Key Reactivity | Air-sensitive (oxidation); Acid-sensitive (ring opening) |
Hazard Identification & Risk Assessment
While often categorized under generic aldehyde hazards, this compound presents a specific toxicological and physical profile due to the strained ring system.[1]
GHS Classification (29 CFR 1910.1200 / CLP)[1]
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2][3] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |
| Flammable Liquid | 4 | Combustible liquid.[1] | H227 |
Critical Structural Alert: The cyclopropane ring possesses significant angle strain (~27.5 kcal/mol).[1] While the phenyl group provides some electronic stabilization, exposure to strong Lewis acids or Brønsted acids can trigger exothermic ring-opening polymerization or rearrangement, potentially leading to runaway reactions in sealed vessels.[1]
Strategic Handling Protocols (Expertise & Experience)
The Core Directive: Treat this compound as an air-sensitive intermediate . The primary failure mode in experimental workflows is not acute toxicity, but the silent degradation of the aldehyde into 1-phenylcyclopropanecarboxylic acid, which alters stoichiometry and ruins downstream catalysis.[1]
Protocol A: Inert Atmosphere Aliquoting
Rationale: Aldehydes auto-oxidize rapidly upon exposure to atmospheric oxygen.[1] The "headspace" in a storage vial is the enemy.[1]
-
Preparation: Pre-dry all glassware (syringes, reaction flasks) in an oven at 120°C for >2 hours. Cool under a stream of dry Nitrogen (
) or Argon ( ).[1] -
Vessel Access: Do not open the original container to air. Use a septum-inlet technique .[1]
-
Transfer: Withdraw the required volume slowly to prevent cavitation.
-
Sealing: Upon needle removal, immediately wrap the septum with Parafilm to retard oxygen diffusion.[1]
Protocol B: Reaction Monitoring
Self-Validating Step: Before committing the reagent to a high-value synthesis, perform a TLC Purity Check .[1]
-
Stationary Phase: Silica Gel 60
.[1] -
Mobile Phase: 10% EtOAc / 90% Hexanes.[1]
-
Visualization: UV (254 nm) and 2,4-DNP stain (Aldehydes turn yellow/orange; Acids do not stain intensely or streak).[1]
-
Acceptance Criteria: Single spot by UV.[1] If a baseline streak (acid) is visible, purification via short-path distillation is required.[1]
Storage & Stability Architecture
Proper storage is not passive; it is active preservation of chemical integrity.[1]
-
Temperature: Store at -20°C (Freezer). Low temperature kinetically inhibits auto-oxidation and dimerization.[1]
-
Atmosphere: Strictly under Inert Gas (Argon preferred) .[1] Argon is heavier than air and forms a more effective blanket over the liquid surface than Nitrogen.[1]
-
Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid polyethylene bottles, as aldehydes can leach plasticizers and oxygen permeates plastics.[1]
Emergency Response & Visualization
Workflow: Safe Handling Logic
Caption: Figure 1. Logic flow for the retrieval and quality control of air-sensitive aldehydes prior to synthesis.
Emergency Response Decision Matrix
Caption: Figure 2.[1] Immediate response protocols for exposure and containment incidents.
Waste Disposal & Environmental Stewardship
-
Classification: this compound is classified as Hazardous Organic Waste .[1]
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in waste streams, as this can generate heat and pressure.[1]
-
Quenching (Small Scale): For trace residues in glassware, rinse with a dilute solution of sodium bisulfite (
) to form the water-soluble bisulfite adduct before final cleaning.[1] This neutralizes the aldehyde reactivity and odor.[1]
References
-
PubChem. (2025).[1][2][3][4] this compound (Compound).[1][2][5] National Library of Medicine.[1] Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound Safety & Properties. Retrieved from [Link]
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] Retrieved from [Link]
Sources
- 1. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclopropane-1-carbaldehyde | C10H10O | CID 11008055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylcyclohexane-1-carbaldehyde | C13H16O | CID 15535150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Lead Sciences [lead-sciences.com]
Advanced Synthesis of 1-Phenylcyclopropane Scaffolds: Technical Guide
This guide details the synthesis of 1-phenylcyclopropane derivatives from phenylacetonitrile, focusing on two distinct mechanistic pathways: the Phase-Transfer Catalyzed (PTC) dialkylation for symmetric scaffolds and the Epichlorohydrin Cyclization for functionalized API precursors (e.g., Milnacipran).
Executive Summary
The 1-phenylcyclopropane moiety is a privileged pharmacophore in medicinal chemistry, imparting metabolic stability and rigid stereochemical definition to bioactive molecules. Its synthesis from phenylacetonitrile (BnCN) is the industrial standard due to the high acidity of the benzylic proton (
This guide covers two primary synthetic workflows:
-
Symmetric Cyclopropanation : Synthesis of 1-phenylcyclopropanecarbonitrile via PTC with 1,2-dibromoethane.
-
Functionalized Cyclopropanation : Asymmetric synthesis of the Milnacipran precursor via reaction with epichlorohydrin.
Mechanistic Foundations
Pathway A: Double Alkylation (Symmetric)
The formation of the cyclopropane ring using 1,2-dibromoethane proceeds via a double nucleophilic substitution (
-
Step 1 : Deprotonation of phenylacetonitrile by a strong base (NaOH/TEBA or NaNH
) generates the resonance-stabilized benzylic carbanion. -
Step 2 : Intermolecular
attack on one terminus of 1,2-dibromoethane forms the -bromo intermediate. -
Step 3 : A second deprotonation (intramolecular) followed by rapid intramolecular
cyclization closes the ring.
Pathway B: Epoxide Opening/Cyclization (Asymmetric)
For drugs like Milnacipran, the reaction involves phenylacetonitrile and (R)-epichlorohydrin.
-
Step 1 : The benzylic carbanion attacks the less hindered carbon of the epoxide (regioselective ring opening).
-
Step 2 : The resulting alkoxide displaces the chloride (intramolecular
) to form the cyclopropane ring, often resulting in a lactone intermediate upon hydrolytic workup due to the proximity of the nitrile and hydroxyl groups.
Figure 1: Divergent synthetic pathways from the phenylacetonitrile anion.
Synthetic Protocols
Protocol A: Phase-Transfer Catalyzed Synthesis of 1-Phenylcyclopropanecarbonitrile
This method utilizes Makosza’s conditions , avoiding hazardous anhydrous bases like NaH or NaNH
Reagents:
-
Phenylacetonitrile (1.0 equiv)
-
1,2-Dibromoethane (1.5 equiv)
-
50% Aqueous NaOH (4.0 equiv)
-
Benzyltriethylammonium chloride (TEBA) (1-2 mol%)
Step-by-Step Methodology:
-
Setup : To a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity) and a thermometer, charge phenylacetonitrile (117 g, 1.0 mol), 1,2-dibromoethane (282 g, 1.5 mol), and TEBA (2.3 g, 10 mmol).
-
Initiation : Add 50% NaOH solution (320 g) dropwise while maintaining the internal temperature between 25–35°C using a water bath. The reaction is exothermic.[1]
-
Reaction : Stir vigorously at 40–45°C for 3–5 hours. Monitor conversion by GC or TLC (Hexane/EtOAc 9:1).
-
Quench : Dilute the thick reaction mixture with water (500 mL) and extract with toluene or dichloromethane (3 x 200 mL).
-
Purification : Wash the combined organic phase with water, 1N HCl (to remove amine impurities), and brine. Dry over MgSO
. -
Isolation : Concentrate under reduced pressure. Distill the residue under vacuum (bp ~100-105°C at 2 mmHg) to obtain the product as a colorless oil.
Yield : Typically 75–85%.
Protocol B: Industrial Synthesis of Milnacipran Intermediate
This route uses sodium amide (NaNH
Reagents:
-
Phenylacetonitrile (2.5 equiv)
-
(R)-Epichlorohydrin (1.0 equiv)
-
Sodium Amide (NaNH
) (2.3 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Anion Formation : Suspend NaNH
(28 kg, industrial scale example) in toluene at 0–5°C. Slowly add phenylacetonitrile (excess is crucial to prevent polymerization) over 1 hour. Stir at 10°C for 1 hour to ensure complete anion formation. -
Alkylation : Add a solution of (R)-epichlorohydrin in toluene dropwise at 10°C. Stir for 2 hours.
-
Workup : Hydrolyze the mixture by pouring it onto ice water. Separate the organic layer.
-
Cyclization/Lactonization : The crude nitrile-alcohol intermediate is often treated with base (KOH) followed by acid (HCl) to effect cyclization and hydrolysis to the lactone, which is the direct precursor to Milnacipran.
Data Summary Table
| Parameter | Protocol A (PTC) | Protocol B (Anhydrous Base) |
| Target | 1-Phenylcyclopropanecarbonitrile | Milnacipran Precursor (Lactone) |
| Alkylating Agent | 1,2-Dibromoethane | (R)-Epichlorohydrin |
| Base | 50% NaOH (aq) | NaNH |
| Catalyst | TEBA (Quaternary Ammonium) | None (Stoichiometric Base) |
| Key Risk | Exotherm control | Moisture sensitivity / Ammonia release |
| Typical Yield | 80% | 40-50% (multistep to lactone) |
Derivatization & Applications
The nitrile group is a versatile handle for downstream chemistry.
-
Hydrolysis to Acid : Refluxing 1-phenylcyclopropanecarbonitrile in 60% H
SO yields 1-phenylcyclopropanecarboxylic acid , a building block for amide anesthetics. -
Reduction to Amine : Reduction with LiAlH
or catalytic hydrogenation yields 1-phenylcyclopropylamine , a scaffold found in MAO inhibitors and conformationally restricted dopamine analogs.
Figure 2: Derivatization tree for the 1-phenylcyclopropane scaffold.
Troubleshooting & Optimization
-
Base Strength : For Protocol A, NaOH concentration must be >40%. Below this, the deprotonation equilibrium is unfavorable for the PTC mechanism.
-
Stirring : The PTC reaction is biphasic. Inadequate stirring leads to rate limitations and byproduct formation (linear alkylation). Use an overhead stirrer with high torque.
-
Temperature : In Protocol B (NaNH
), exceeding 15°C during addition can cause "tarring" due to polymerization of phenylacetonitrile. -
Waste Management : The aqueous phase in Protocol A contains high concentrations of cyanide byproducts and unreacted cyanide equivalents. It must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.
References
-
Synthesis of 1-Phenylcyclopropanecarbonitrile (PTC Method)
-
Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[2] XXII. Catalytic alkylation of phenylacetonitrile in aqueous medium. Tetrahedron Letters.
-
Source: (Analogous procedure for nitriles).
-
-
Synthesis of Milnacipran (Industrial Route)
- Shuto, S., et al. (1995). Synthesis of enantiomerically pure milnacipran analogs. Journal of Medicinal Chemistry.
- Patent: WO2010086394A1 - Method for synthesis of (1S, 2R)-milnacipran.
-
Source:
-
Safety & Toxicology of Phenylacetonitrile
- National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Phenylacetonitrile.
-
Source:
Sources
The Bisected Anomaly: Tuning Carbonyl Electrophilicity in Cyclopropyl Aldehydes
Executive Summary
In the landscape of electrophilic building blocks, cyclopropanecarbaldehyde (CPCA) occupies a unique "Goldilocks" zone between aliphatic aldehydes (e.g., propionaldehyde) and aromatic aldehydes (e.g., benzaldehyde). Its reactivity is governed by a stereoelectronic phenomenon distinct from standard induction: the conjugation of the cyclopropane Walsh orbitals with the carbonyl
For the medicinal chemist, this moiety offers a dual advantage: it mimics the planarity and electronic modulation of a phenyl ring while significantly reducing lipophilicity (LogP) and blocking metabolic oxidation sites. This guide dissects the electronic origins of CPCA’s reactivity, provides a self-validating synthesis protocol, and outlines the structural traps that lead to synthesis failure.
Theoretical Framework: The Walsh-Carbonyl Conjugation
To control the reactivity of cyclopropyl aldehydes, one must understand that the cyclopropane ring is not merely a steric bulk; it is an electronic donor.
The Walsh Orbital Effect
Unlike the
-
-Donation: The C-C
bonds of the ring act as electron donors into the empty orbital of the carbonyl group. -
Result: This interaction stabilizes the ground state of the carbonyl, effectively lowering its electrophilicity compared to a standard aliphatic aldehyde (like propanal), but maintaining higher reactivity than the resonance-stabilized benzaldehyde.
The "Bisected" Conformation
This electronic donation is stereoelectronically gated. It only occurs when the carbonyl
-
Bisected Conformation (Preferred): The carbonyl oxygen eclipses the cyclopropane C-H bond. Maximum overlap
Maximum stability Lower reactivity. -
Perpendicular Conformation: The carbonyl is orthogonal to the ring. Zero overlap
Higher energy Higher theoretical reactivity (but sterically disfavored).
Visualization of Stereoelectronic Gating
Figure 1: The stereoelectronic gating mechanism. The cyclopropane ring acts as a
Reactivity Profile & Kinetics
The practical implication of the Walsh effect is a distinct reactivity profile. When designing nucleophilic additions, researchers must account for the fact that CPCA is less electrophilic than expected for a saturated aldehyde.
Comparative Electrophilicity
Based on Mayr’s Electrophilicity scales (
| Aldehyde Type | Representative Structure | Electronic Effect | Relative Electrophilicity |
| Aliphatic | Propionaldehyde | Inductive donation (+I) only | High |
| Cyclopropyl | Cyclopropanecarbaldehyde | Walsh | Medium |
| Aromatic | Benzaldehyde | Strong | Low |
The "Cyclopropyl-Methyl" Trap
A critical failure mode in CPCA chemistry is the homoconjugate addition (ring opening).
-
Risk: If a hard nucleophile attacks the carbonyl, the reaction proceeds as expected (1,2-addition).
-
Trap: If a Lewis Acid is used to activate the carbonyl, or if a carbocation intermediate forms, the ring can open (rearrange) to the homoallyl cation.
-
Mitigation: Avoid strong Lewis acids that coordinate tightly to the oxygen; prefer basic conditions or mild Brønsted acids.
Strategic Application in Drug Design
The cyclopropyl group is a high-value pharmacophore. It is often termed a "phenyl bioisostere" but offers distinct metabolic advantages.
Metabolic Stability (The C-H Bond Strength)
The C-H bonds in a cyclopropane ring have higher
-
Mechanism: This high bond dissociation energy makes hydrogen abstraction by Cytochrome P450 enzymes difficult.
-
Outcome: Replacing an ethyl or isopropyl group with a cyclopropyl group often extends the metabolic half-life (
) of a drug candidate.
The "Escape from Flatland"
While CPCA allows for conjugation similar to a phenyl ring, it introduces a specific vector (120° vs 109.5°) that can orient substituents into unique hydrophobic pockets, improving binding affinity without the "flat" aromatic stacking that can lead to poor solubility.
Experimental Protocol: Reliable Synthesis
The primary challenge in working with CPCA is its synthesis. Direct oxidation of cyclopropylmethanol is prone to over-oxidation to the carboxylic acid due to the activated nature of the aldehyde C-H bond (which is weaker due to the same Walsh effects discussed above).
The Protocol: Swern Oxidation (Optimized for Volatile Aldehydes) Rationale: We use Swern conditions to avoid the aqueous workup of Jones oxidation (which hydrates the aldehyde) and the over-oxidation risks of permanganate.
Reagents & Setup
-
Substrate: Cyclopropylmethanol (1.0 equiv)
-
Activator: Oxalyl Chloride (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Buffer/Base: Triethylamine (Et
N) (3.0 equiv) -
Swern Reagent: DMSO (2.2 equiv)
Step-by-Step Methodology
-
Activation (The "Active" Species):
-
Cool a solution of Oxalyl Chloride in DCM to -78°C (Dry ice/Acetone).
-
Add DMSO dropwise. Control: Maintain temp < -60°C. Evolution of gas (CO/CO
) indicates decomposition if too warm. -
Wait: Stir for 15 mins. This forms the chloro-sulfonium intermediate.
-
-
Oxidation:
-
Elimination (The Aldehyde Formation):
-
Add Et
N dropwise. The solution will become thick/white (ammonium salts). -
Critical Step: Allow the reaction to warm to 0°C over 30-60 mins. The deprotonation and rearrangement to the aldehyde occur during this warming phase.
-
-
Workup (Self-Validating):
-
Quench with saturated NH
Cl. -
Extract with DCM.[4]
-
Validation: Check TLC. The aldehyde is less polar than the alcohol. Stain with 2,4-DNP (yellow/orange spot confirms aldehyde).
-
Process Logic Diagram
Figure 2: Logical flow of the Swern oxidation protocol. The temperature ramp from -78°C to 0°C is the critical control point for yield.
References
-
Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, T. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500–9512. Link
-
Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. Accounts of Chemical Research, 29(5), 229-234. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Mancuso, A. J., & Swern, D. (1981).[5] Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link
-
Bernstein, M. A., & Koeppl, G. W. (1979). Conformational behaviour of organic carbonyl compounds. Part 1. Journal of the Chemical Society, Perkin Transactions 2, 545-552.[6] Link
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Conformational behaviour of organic carbonyl compounds. Part 1. A molecular orbital approach to the study of internal rotation in conjugated aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Versatile Building Block: A Technical Guide to the Applications of 1-Phenylcyclopropanecarbaldehyde in Organic Synthesis
Abstract
1-Phenylcyclopropanecarbaldehyde, a strained cyclic aldehyde, has emerged as a versatile and powerful building block in modern organic synthesis. Its unique structural motif, combining the high ring strain of a cyclopropane ring with the reactivity of an aldehyde, provides a gateway to a diverse array of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis and key applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. We will delve into detailed protocols for its preparation and its utility in fundamental organic transformations, including olefination and condensation reactions, as well as more advanced applications in ring-opening and cycloaddition strategies for the construction of valuable carbocyclic and heterocyclic frameworks.
Introduction: The Synthetic Potential of a Strained Aldehyde
The fusion of a phenyl group and an aldehyde to a cyclopropane ring in this compound creates a molecule with a fascinating blend of reactivity. The phenyl group provides steric bulk and electronic influence, while the aldehyde function serves as a versatile handle for a wide range of chemical transformations. However, it is the inherent ring strain of the cyclopropane moiety, estimated to be around 27.5 kcal/mol, that truly unlocks its synthetic utility. This stored energy can be strategically released in a variety of ring-opening reactions, leading to the formation of linear, functionalized molecules that would be challenging to access through other means.
This guide will illuminate the practical applications of this unique building block, providing not just procedural details, but also the underlying mechanistic principles that govern its reactivity. By understanding the "why" behind the "how," synthetic chemists can better harness the power of this compound in their own research endeavors.
Synthesis of this compound: A Practical Approach
A reliable and scalable synthesis of this compound is paramount for its widespread use. A common and effective strategy involves a two-step sequence starting from the readily available cyclopropanecarbonyl chloride.
Step 1: Grignard Reaction for the Formation of (1-Phenylcyclopropyl)methanol
The first step involves the formation of the precursor alcohol, (1-phenylcyclopropyl)methanol, via a Grignard reaction. Phenylmagnesium bromide, prepared from bromobenzene and magnesium metal, is reacted with cyclopropanecarbonyl chloride.[1][2] The high reactivity of the Grignard reagent necessitates anhydrous conditions to prevent its quenching by water.[3]
Caption: Formation of (1-Phenylcyclopropyl)methanol via Grignard Reaction.
Experimental Protocol: Synthesis of (1-Phenylcyclopropyl)methanol
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux throughout the addition. After the addition is complete, continue to stir the mixture for an additional 30 minutes until the magnesium is consumed.
-
Reaction with Acyl Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (1-phenylcyclopropyl)methanol, which can be purified by column chromatography.
Step 2: Oxidation to this compound
The final step is the oxidation of the primary alcohol to the desired aldehyde. Several mild oxidation methods are suitable for this transformation, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being particularly effective.[4][5][6][7][8] These methods are known for their high yields and compatibility with a wide range of functional groups.
Caption: Oxidation of (1-Phenylcyclopropyl)methanol to the Aldehyde.
Experimental Protocol: Swern Oxidation of (1-Phenylcyclopropyl)methanol [4][6]
-
Activation of DMSO: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of (1-phenylcyclopropyl)methanol (1.0 eq) in DCM to the activated DMSO solution, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Elimination: Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature. Quench with water and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Carbon-Carbon Bond Formation
The aldehyde functionality of this compound provides a versatile platform for the construction of new carbon-carbon bonds through classic carbonyl chemistry.
Wittig Reaction: Synthesis of Vinylcyclopropanes
The Wittig reaction offers a reliable method for the conversion of the aldehyde to a vinyl group, providing access to valuable 1-phenyl-1-vinylcyclopropane derivatives.[6][9] These products are interesting substrates for further transformations, such as cycloadditions and rearrangements.
Caption: Wittig olefination of this compound.
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane [10]
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Reaction with Aldehyde: Add a solution of this compound (1.0 eq) in THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the desired 1-phenyl-1-vinylcyclopropane.
Aldol and Knoevenagel Condensations: Access to α,β-Unsaturated Systems
This compound can participate in base- or acid-catalyzed aldol and Knoevenagel condensation reactions with enolates or active methylene compounds, respectively.[2][5][11] These reactions lead to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis.
Table 1: Examples of Condensation Reactions with this compound
| Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |
| Malononitrile | Piperidine | 2-(1-Phenylcyclopropylmethylene)malononitrile | 85 | [12] |
| Ethyl cyanoacetate | DIPEAc | Ethyl 2-cyano-3-(1-phenylcyclopropyl)acrylate | 91 | [13] |
| Acetone | NaOH | 4-(1-Phenylcyclopropyl)but-3-en-2-one | 78 | [14] |
Ring-Opening Reactions: A Gateway to Linear Scaffolds
The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions, providing access to a range of functionalized acyclic compounds.[3][8][15]
Nucleophilic Ring-Opening
The aldehyde group can be activated by Lewis or Brønsted acids, facilitating nucleophilic attack at the carbonyl carbon, which can be followed by a concerted or stepwise ring-opening. This strategy allows for the introduction of a variety of nucleophiles and the formation of diverse linear products.
Caption: Lewis acid-mediated nucleophilic ring-opening.
Mechanistic studies, often supported by computational methods, have shown that the regioselectivity of the ring-opening is influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions.[16]
Cycloaddition Reactions: Construction of Complex Ring Systems
This compound and its derivatives can participate in various cycloaddition reactions, serving as valuable precursors for the synthesis of more complex carbocyclic and heterocyclic systems.[4][17][18]
[3+2] Cycloaddition Reactions
Derivatives of this compound can be transformed into 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings. This approach is a powerful tool for the synthesis of a variety of heterocyclic compounds.[17]
Applications in Medicinal Chemistry and Total Synthesis
While specific examples of the direct use of this compound in the total synthesis of complex natural products are not yet widely reported, the structural motifs accessible from this versatile building block are prevalent in many biologically active molecules.[7] The ability to generate functionalized linear chains through ring-opening, and complex cyclic systems via cycloadditions, positions this compound as a promising starting material for the synthesis of novel pharmaceutical agents. The synthesis of various heterocyclic compounds, which are privileged structures in medicinal chemistry, is a particularly promising area of application.[1][19][20][21]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering a unique combination of reactivity. Its straightforward synthesis and the diverse array of transformations it can undergo make it a powerful tool for the construction of complex molecular architectures. From fundamental carbon-carbon bond-forming reactions to sophisticated ring-opening and cycloaddition strategies, this compound provides access to a wide range of carbocyclic and heterocyclic scaffolds. As the field of organic synthesis continues to evolve, the creative application of such strained and reactive building blocks will undoubtedly lead to the discovery of novel and efficient synthetic routes to molecules of biological and material significance.
References
Sources
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
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- 15. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theoretical studies of ring-opening reactions of phenylcyclobutabenzenol and its reactions with alkynes catalyzed by rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
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The Strategic Utility of 1-Phenylcyclopropanecarbaldehyde: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a motif of growing significance in contemporary drug design, imparts a unique combination of conformational rigidity and metabolic stability to bioactive molecules. Within the arsenal of cyclopropyl-containing building blocks, 1-phenylcyclopropanecarbaldehyde emerges as a particularly versatile scaffold. Its inherent structural features—a strained three-membered ring directly attached to an aromatic system and a reactive aldehyde functionality—offer a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry, with a focus on its role in the construction of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and case studies are presented to equip researchers with the practical knowledge to leverage this valuable synthetic intermediate in their drug discovery programs.
Introduction: The Allure of the Cyclopropyl Moiety in Drug Design
The incorporation of small, strained ring systems into drug candidates has become a prominent strategy to escape the "flatland" of traditional aromatic and aliphatic scaffolds.[1] The cyclopropane ring, in particular, is prized for its ability to confer a range of desirable physicochemical properties.[2] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to enhanced binding affinity and selectivity for its biological target.[3] Furthermore, the high s-character of the C-H bonds in the cyclopropane ring often results in increased metabolic stability by hindering oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic profiles, such as a longer in vivo half-life.[1]
This compound stands as a bifunctional building block of significant interest. The phenyl-substituted cyclopropane core provides a rigid scaffold that can act as a bioisosteric replacement for other groups, such as gem-dimethyl or tert-butyl moieties, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its application in the construction of medicinally relevant compounds.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from commercially available phenylacetonitrile. This approach first involves the construction of the cyclopropane ring, followed by the conversion of the nitrile functionality to the desired aldehyde.
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile
The key transformation in this step is the α-alkylation of phenylacetonitrile with 1,2-dibromoethane in the presence of a base. The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), is crucial for achieving high yields.[3]
Experimental Protocol:
-
Materials: Phenylacetonitrile, 1,2-dibromoethane, sodium hydroxide, tetra-n-butylammonium bromide (TBAB), water, and an appropriate organic solvent (e.g., dichloromethane).
-
Procedure:
-
To a stirred solution of phenylacetonitrile and a catalytic amount of TBAB in the organic solvent, add a concentrated aqueous solution of sodium hydroxide.
-
Add 1,2-dibromoethane dropwise to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-phenylcyclopropanecarbonitrile as a colorless oil.
-
| Reactant/Reagent | Molar Equiv. | Typical Yield | Reference |
| Phenylacetonitrile | 1.0 | \multirow{4}{}{85-90%} | \multirow{4}{}{[3]} |
| 1,2-Dibromoethane | 1.2 | ||
| Sodium Hydroxide | 2.5 | ||
| TBAB | 0.1 |
Step 2: Reduction of 1-Phenylcyclopropanecarbonitrile to this compound
The selective partial reduction of the nitrile to an aldehyde can be effectively accomplished using diisobutylaluminium hydride (DIBAL-H). This reaction is typically performed at low temperatures to prevent over-reduction to the corresponding primary alcohol.
Experimental Protocol:
-
Materials: 1-Phenylcyclopropanecarbonitrile, DIBAL-H (solution in an inert solvent like toluene or hexanes), anhydrous solvent (e.g., dichloromethane or toluene), methanol, and a solution for workup (e.g., aqueous Rochelle's salt or dilute acid).
-
Procedure:
-
Dissolve 1-phenylcyclopropanecarbonitrile in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Slowly add a solution of DIBAL-H (typically 1.0-1.2 equivalents) dropwise, maintaining the internal temperature below -70 °C.[2]
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.[4]
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.[4]
-
Allow the mixture to warm to room temperature and perform an aqueous workup. A common method is the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring until two clear layers are formed.[3]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The product can be purified by column chromatography if necessary.
-
Characterization of this compound
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₀H₁₀O
-
Molecular Weight: 146.19 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 9.45 (s, 1H, CHO), 7.40-7.20 (m, 5H, Ar-H), 1.65 (dd, J=7.2, 4.4 Hz, 2H, CH₂), 1.25 (dd, J=7.2, 4.4 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 198.0, 138.5, 129.8, 128.6, 127.4, 33.5, 16.2.
-
IR (neat, cm⁻¹): ~3060 (Ar C-H), ~2980 (C-H), ~2820, 2720 (aldehyde C-H), ~1695 (C=O), ~1600, 1495 (Ar C=C).
Key Reactions and Applications in Medicinal Chemistry
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, enabling its use in the synthesis of a wide range of molecular scaffolds.
Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines.[5] this compound readily undergoes this reaction with primary and secondary amines to form the corresponding substituted aminomethylphenylcyclopropanes. This reaction typically proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[6]
This reaction is particularly valuable for introducing the phenylcyclopropylmethylamine moiety, a scaffold found in several neurologically active compounds.
Wittig Reaction and Related Olefinations
The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond.[7] this compound can be reacted with a variety of phosphorus ylides to generate substituted vinyl cyclopropanes. These products can serve as versatile intermediates for further functionalization or as final target molecules.
Experimental Protocol (General):
-
A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium ethoxide) to generate the phosphorus ylide in an anhydrous solvent (e.g., THF or ethanol).[3]
-
This compound is added to the ylide solution, and the reaction is stirred until completion.
-
The reaction is worked up to remove the triphenylphosphine oxide byproduct, and the alkene product is purified by chromatography.
This methodology allows for the extension of the carbon chain and the introduction of various functional groups, depending on the structure of the ylide.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, are powerful tools for rapidly generating molecular diversity in drug discovery.[8] this compound is an excellent substrate for various MCRs, such as the Ugi and Passerini reactions, which are used to synthesize complex peptidomimetics and other scaffolds.[9] For instance, in an Ugi four-component reaction, the aldehyde can react with an amine, an isocyanide, and a carboxylic acid to produce a highly functionalized α-acylamino carboxamide.
Case Study: The Relevance to Vortioxetine (Trintellix®)
Vortioxetine is a multimodal antidepressant that contains a 1-phenylpiperazine moiety attached to a 2,4-dimethylphenylthio group.[10] While many reported syntheses of vortioxetine do not directly start from this compound, the core 1-phenylcyclopropane scaffold is a key structural element in related molecules and intermediates. The synthetic strategies for 1-phenylcyclopropane derivatives, such as the nitrile and carboxylic acid, are highly relevant to the construction of analogs and derivatives of vortioxetine and other neurologically active agents.[3] The established reactivity of the aldehyde provides a clear pathway for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies around this important pharmacophore.
Metabolic Considerations of the Phenylcyclopropyl Group
The inclusion of a cyclopropyl ring is often a deliberate strategy to enhance metabolic stability.[1] The C-H bonds of the cyclopropane ring are generally less susceptible to oxidative metabolism compared to their aliphatic counterparts. However, the metabolic fate of this moiety is not always straightforward. In some cases, particularly when attached to an amine, the cyclopropyl group can undergo CYP-mediated oxidation, leading to reactive ring-opened intermediates that may form adducts with cellular macromolecules.[1] Therefore, a thorough understanding of the metabolic profile of any new drug candidate containing the 1-phenylcyclopropyl scaffold is essential during preclinical development.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the rich reactivity of its aldehyde group provide access to a wide array of complex molecular architectures. The rigid phenylcyclopropyl core offers a means to introduce favorable physicochemical properties into drug candidates, including conformational constraint and enhanced metabolic stability. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of the next generation of therapeutic agents.
References
-
Mahesh, P., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2534-2541. [Link]
-
PubChem. (n.d.). 1-Phenylcyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
Sources
- 1. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
Technical Guide: Spectroscopic Profiling & Synthesis of 1-Phenylcyclopropanecarbaldehyde
Executive Summary
1-Phenylcyclopropanecarbaldehyde (CAS: 2415-14-7) is a critical structural motif in medicinal chemistry, serving as a conformationally restricted building block. The geminal substitution of a phenyl ring and an aldehyde group on a cyclopropane scaffold creates a unique electronic environment. The cyclopropane ring, possessing significant
This guide provides a definitive spectroscopic atlas (NMR, IR, MS) and a validated synthesis protocol, designed for researchers requiring rigorous characterization data for quality control and structural validation.
Structural & Electronic Analysis
The molecule consists of a cyclopropane ring substituted at the C1 position with both a phenyl group and a formyl (-CHO) group.
-
Cyclopropyl Conjugation: The bent bonds (banana bonds) of the cyclopropane ring can overlap with the
-system of the carbonyl and the phenyl ring. This results in a bathochromic shift in UV and a lowering of the carbonyl stretching frequency in IR compared to saturated aliphatic aldehydes. -
Symmetry: The molecule possesses a plane of symmetry passing through C1 and the para-carbon of the phenyl ring (assuming free rotation of the phenyl group is averaged or the conformation is bisected). Consequently, the two methylene groups (C2 and C3) are chemically equivalent, but the protons on each carbon are diastereotopic (cis vs. trans to the phenyl group), typically resulting in an AA'BB' coupling pattern in
H NMR.
Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl
H NMR Data
The proton spectrum is characterized by the distinct aldehyde singlet and the complex coupling of the cyclopropane methylene protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.38 | Singlet (s) | 1H | -CH O | Aldehyde proton. Deshielded by anisotropy of C=O and Ph ring. |
| 7.25 – 7.45 | Multiplet (m) | 5H | Ar-H | Phenyl aromatic protons. |
| 1.65 – 1.75 | Multiplet (m) | 2H | Cyclopropyl -CH | Protons cis to the carbonyl (or Ph, assignment varies by conformer). Part of AA'BB' system.[1] |
| 1.40 – 1.50 | Multiplet (m) | 2H | Cyclopropyl -CH | Protons trans to the carbonyl. Part of AA'BB' system.[1] |
C NMR Data
Solvent: CDCl
| Chemical Shift ( | Type | Assignment | Notes |
| 200.5 | Cq | C =O | Characteristic aldehyde carbonyl. |
| 139.0 | Cq | Ar-C | Quaternary aromatic carbon attached to the ring.[1] |
| 129.5, 128.8, 127.9 | CH | Ar-C | Ortho, meta, and para aromatic carbons. |
| 39.5 | Cq | C 1 (Quaternary) | The gem-disubstituted cyclopropyl carbon. |
| 16.2 | CH | C 2, C 3 | Cyclopropyl methylene carbons (equivalent). |
Infrared (IR) Spectroscopy
Method: FTIR (Neat film or KBr pellet)
The IR spectrum confirms the presence of the carbonyl and the unique C-H bonds of the cyclopropane ring.
| Wavenumber (cm | Intensity | Assignment | Functional Group |
| 3060 - 3010 | Medium | C-H stretch ( | Cyclopropyl and Aromatic C-H stretches. (Cyclopropyl C-H has high |
| 2820, 2720 | Weak/Med | C-H stretch | Aldehyde C-H doublet (Fermi resonance). Diagnostic for aldehydes. |
| 1705 | Strong | C=O stretch | Conjugated aldehyde. Lower than typical aliphatic (1725 cm |
| 1600, 1495 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |
Mass Spectrometry (MS)
Method: EI (70 eV)
The fragmentation pattern is dominated by the stability of the benzyl/tropylium ion and the loss of the formyl group.
| m/z (Da) | Intensity | Ion Identity | Fragmentation Logic |
| 146 | Moderate | [M] | Molecular ion. |
| 117 | Strong | [M - CHO] | Loss of formyl radical (29 Da). Formation of 1-phenylcyclopropyl cation. |
| 115 | Medium | [C | Indenyl cation (rearrangement). |
| 91 | Base Peak | [C | Tropylium ion (Rearrangement of benzyl fragment). |
| 77 | Medium | [C | Phenyl cation. |
Fragmentation & Logic Diagram
The following diagram illustrates the primary mass spectrometric fragmentation pathway, highlighting the formation of the stable tropylium ion.
Figure 1: The ionization of this compound leads to the loss of the formyl radical, followed by ring opening to the stable tropylium ion (m/z 91).
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of this compound via Swern Oxidation.
This protocol is selected for its reliability in preserving the sensitive cyclopropane ring, which can be prone to acid-catalyzed ring opening in harsher oxidation conditions.
Reagents
-
Substrate: 1-Phenylcyclopropanemethanol (1.0 eq)
-
Oxidant: Oxalyl chloride (1.2 eq), DMSO (2.4 eq)
-
Base: Triethylamine (5.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow
-
Activation:
-
Cool a solution of oxalyl chloride (1.2 eq) in dry DCM to -78 °C under nitrogen atmosphere.
-
Add DMSO (2.4 eq) dropwise. Caution: Gas evolution (CO, CO
). Stir for 15 minutes.
-
-
Addition:
-
Add a solution of 1-phenylcyclopropanemethanol (1.0 eq) in DCM dropwise to the activated DMSO mixture, maintaining the temperature below -60 °C.
-
Stir for 30 minutes at -78 °C.
-
-
Termination:
-
Add triethylamine (5.0 eq) dropwise. The solution will become thick/white.
-
Allow the reaction to warm to room temperature over 1 hour.
-
-
Workup:
-
Quench with water. Extract with DCM (3x).[2]
-
Wash combined organics with 1M HCl (careful with acid sensitivity), NaHCO
, and brine. -
Dry over Na
SO and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).
-
Target: Colorless to pale yellow oil.
-
Figure 2: Workflow for the Swern oxidation of the precursor alcohol to the target aldehyde.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.[2][3][4] Retrieved from [Link]
Sources
Methodological & Application
reaction of 1-Phenylcyclopropanecarbaldehyde with Grignard reagents
Application Note: Precision Grignard Addition to 1-Phenylcyclopropanecarbaldehyde
Executive Summary
The reaction of This compound (1-PCCA) with Grignard reagents represents a challenging nucleophilic addition due to the steric congestion at the quaternary
Success in this synthesis relies on controlling two competing failure modes:
-
Steric-Induced Reduction: The bulky 1-phenylcyclopropyl group blocks the nucleophilic trajectory, favoring hydride transfer (reduction) over carbon addition.
-
Acid-Catalyzed Rearrangement: The product is a cyclopropylcarbinyl alcohol. Exposure to acidic workup conditions triggers rapid ring expansion to cyclobutene or homoallylic derivatives via the stabilized benzyl-cyclopropyl carbocation.
Mechanistic Insight & Reaction Design
The Steric-Electronic Landscape
The substrate features an aldehyde attached to a quaternary carbon (C1) bearing a phenyl ring.[1] This creates a "neopentyl-like" steric environment.
-
Nucleophilic Attack: The Grignard reagent (
) must approach the carbonyl carbon at the Bürgi-Dunitz angle ( ). The bulky phenyl group at C1 hinders this approach, significantly slowing the reaction rate compared to benzaldehyde. -
The "Radical Clock" Factor: 1-Phenylcyclopropane derivatives are classic "radical clocks." While standard Grignard additions proceed via a polar 2-electron mechanism, sterically hindered substrates can force the reaction into a Single Electron Transfer (SET) pathway.[2] If an SET mechanism dominates, the resulting ketyl radical anion may trigger ring opening before the C-C bond forms.
-
Optimization: Low temperature and high solvent coordination (THF) favor the polar mechanism, preserving the ring.
-
Pathway Visualization
Figure 1: Reaction pathways showing the divergence between the desired polar addition and the competing reduction or rearrangement modes.
Experimental Protocol
Reagents & Equipment
-
Substrate: this compound (>97% purity).
-
Grignard Reagent: 1.0 M – 3.0 M solution in THF or Et₂O (Freshly titrated).
-
Solvent: Anhydrous Tetrahydrofuran (THF) (inhibitor-free, dried over molecular sieves).
-
Quench: Saturated aqueous Ammonium Chloride (
). -
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Procedure
Step 1: System Preparation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet. Cool to room temperature under positive argon pressure.
Step 2: Substrate Solubilization
Charge the flask with this compound (1.0 equiv) and anhydrous THF (
-
Note: THF is preferred over diethyl ether to solubilize the magnesium alkoxide intermediate, preventing precipitation which can trap unreacted aldehyde.
Step 3: Cryogenic Cooling
Cool the reaction mixture to
-
Critical: Do not cool to
initially unless the Grignard is extremely reactive (e.g., allylmagnesium bromide). For hindered substrates, excessively low temperatures may completely arrest the reaction.
Step 4: Controlled Addition Add the Grignard reagent (1.2 – 1.5 equiv) dropwise over 30 minutes.
-
Observation: A slight exotherm is expected. If the solution turns deep red/brown, it may indicate SET mechanisms; reduce addition rate.
Step 5: Reaction Maintenance
Allow the mixture to stir at
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the aldehyde peak.
-
Troubleshooting: If starting material persists after 4 hours, heat to mild reflux (
) for 1 hour. The steric bulk often raises the activation energy barrier.
Step 6: The "Soft" Quench (Crucial)
Cool the mixture back to
-
Why: Strong acids will protonate the alcohol, generating a cation at the cyclopropylcarbinyl position. The phenyl group stabilizes this cation, facilitating rapid ring opening to a homoallylic alkene [1].
Step 7: Isolation
Extract with Diethyl Ether (
Data Analysis & Troubleshooting
Expected Results vs. Common Failures
| Parameter | Target Product (Secondary Alcohol) | Failure Mode A: Reduction | Failure Mode B: Rearrangement |
| Structure | 1-(1-phenylcyclopropyl)alkan-1-ol | (1-phenylcyclopropyl)methanol | 4-phenyl-homoallyl alcohol |
| Cause | Successful Nucleophilic Attack | Acidic Workup / Thermal Stress | |
| GC-MS | |||
| NMR ( | Distinct cyclopropyl multiplet (0.8–1.2 ppm) | Cyclopropyl signals intact; | Loss of cyclopropyl signals ; olefinic protons appear (5.0–6.0 ppm) |
Optimization Logic
If Reduction is observed (primary alcohol formation):
-
Switch Solvent: Use Diethyl Ether (
) instead of THF. is less coordinating, making the Grignard reagent more reactive (tighter ion pair) and less bulky, potentially favoring addition over reduction. -
Additives: Add
(anhydrous) to form an organocerium reagent. Organocerium reagents are less basic and more nucleophilic, significantly reducing side reactions in sterically hindered ketones/aldehydes [2].
If No Reaction is observed:
-
Activation: The magnesium surface may be passivated. Use "Rieke Magnesium" or add a crystal of Iodine/1,2-dibromoethane during Grignard preparation.
-
Temperature: Reflux is often required for neopentyl-type aldehydes.
Safety & Handling
-
Grignard Reagents: Pyrophoric and moisture sensitive. Handle only under inert atmosphere.
-
Exotherms: The quench step is highly exothermic. Add
slowly to prevent solvent flashing. -
Peroxides: THF and Ether form explosive peroxides. Test solvents before distillation or use.
References
-
Marek, I., & Sklute, G. (2007). Stereoselective Synthesis of Cyclopropanes. Chemical Reviews, 107(11), 5341-5370. Link
-
Imamoto, T., et al. (1984). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society, 106(6), 1779-1783. Link
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Carbonium Ion-Type Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link
- Olah, G. A., et al. (2010). Stable Carbocation Chemistry. Wiley-Interscience.
Sources
use of 1-Phenylcyclopropanecarbaldehyde in the synthesis of chiral alcohols
Application Note: Precision Synthesis of Chiral Alcohols from 1-Phenylcyclopropanecarbaldehyde
Executive Summary & Strategic Importance
The 1-phenylcyclopropyl moiety is a privileged pharmacophore in medicinal chemistry, serving as a metabolically stable, conformationally restricted bioisostere of the isopropyl or phenyl group. Its incorporation into drug scaffolds often improves potency by locking active conformations and blocking metabolic oxidation sites (the gem-dimethyl effect).
However, the synthesis of chiral alcohols derived from This compound (1-PCCA) presents unique challenges. The quaternary carbon
This guide details three field-proven protocols to convert 1-PCCA into high-value chiral secondary alcohols, prioritizing enantiomeric excess (ee), scalability, and operational simplicity.
Substrate Profile
| Property | Specification | Notes |
| Compound | This compound | CAS: 60610-06-6 |
| Structure | Ph-C(CH2)2-CHO | Quaternary |
| Stability | Moderate | Prone to oxidation (to carboxylic acid). Store under Ar at 4°C. |
| Reactivity | Electrophilic | Sterically hindered; requires activated nucleophiles or Lewis Acid catalysis. |
Protocol A: Catalytic Asymmetric Organozinc Addition
Best for: Synthesis of chiral ethyl/methyl carbinols with high ee (>95%).
Mechanism & Rationale:
The addition of diethylzinc (
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)
-
Ligand: (2S)-3-exo-(Morpholino)isoborneol [(-)-MIB] (4 mol%)
-
Solvent: Anhydrous Toluene or Hexane
Step-by-Step Protocol:
-
Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve (-)-MIB (4 mol%) in anhydrous toluene.
-
Critical Step: Add
(2.2 equiv) dropwise at 0°C. The solution may fume slightly. -
Insight: The first equivalent of Zn deprotonates the ligand to form the active catalyst; the second equivalent serves as the nucleophile.
-
-
Substrate Addition: Stir the catalyst mixture at 0°C for 15 minutes. Cool to -20°C to maximize enantioselectivity. Add this compound (1.0 equiv) slowly via syringe pump (rate: 0.5 mL/min) to prevent local exotherms.
-
Reaction Monitoring: Stir at 0°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of aldehyde spot (
).
-
-
Quench & Workup: Quench carefully with saturated
solution. Extract with (3x). Wash combined organics with 1N HCl (to remove ligand) and brine. Dry over and concentrate. -
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Results:
-
Yield: 85–92%
-
ee: 94–98% (S-isomer using (-)-MIB)
Protocol B: Asymmetric Allylation (Leighton Method)
Best for: Installing a homoallylic alcohol handle for further functionalization (e.g., Ring-Closing Metathesis).
Rationale: Allylation introduces a versatile alkene handle. The Leighton reagent uses a strained silacycle to activate the allyl group and control stereochemistry via a rigid boat-like transition state, overcoming the steric bulk of the cyclopropyl group.
Materials:
-
Reagent: (R,R)-Diisopropyl tartrate allylboronate (Roush) OR Leighton's Silane Reagent.
-
Solvent: DCM (Dichloromethane), anhydrous.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve (R,R)-Leighton Allylsilane (1.1 equiv) in DCM at -10°C.
-
Addition: Add this compound (1.0 equiv) in one portion.
-
Note: The reaction is often self-indicating (color change).
-
-
Incubation: Stir at -10°C for 12 hours. The strained silacycle Lewis acidity activates the carbonyl oxygen, facilitating intramolecular allyl transfer.
-
Workup: Add 1N HCl/MeOH (1:1) and stir vigorously for 1 hour to hydrolyze the silyl ether intermediate. Extract with DCM.
Expected Results:
Protocol C: Biocatalytic Cyanohydrin Synthesis
Best for: Green synthesis of chiral
Rationale: Hydroxynitrile Lyases (HNLs) catalyze the addition of HCN to aldehydes. The enzyme pocket accommodates the phenyl ring, while the cyclopropyl group fits into the hydrophobic cleft, allowing exclusive formation of the (R)-cyanohydrin.
Materials:
-
Enzyme: HbHNL (from Hevea brasiliensis) or commercially available (R)-HNL variants.
-
Source: Potassium Cyanide (KCN) + Citrate Buffer (pH 4.0) OR Acetone Cyanohydrin (transcyanation).
-
Solvent: MTBE/Buffer biphasic system.
Step-by-Step Protocol:
-
Biphasic Setup: In a reactor, mix MTBE (organic phase) and Citrate Buffer pH 4.0 (aqueous phase) in a 1:1 ratio. Add HbHNL enzyme (100 U/mmol substrate).
-
Reaction Initiation: Add this compound (0.1 M final conc). Inject HCN (generated in situ or using 2.0 equiv Acetone Cyanohydrin).
-
Stirring: Stir vigorously at 20°C. The biphasic system protects the enzyme from high aldehyde concentrations while extracting the product into the organic phase to prevent equilibrium reversal.
-
Workup: Separate phases. Dry organic phase over
.-
Safety: Destroy excess cyanide with bleach (NaOCl) in the aqueous phase.
-
Expected Results:
-
Product: (R)-hydroxy(1-phenylcyclopropyl)acetonitrile
-
Yield: >95%
-
ee: 97–99%
Comparative Data Analysis
| Method | Nucleophile | Product Type | Yield (%) | ee (%) | Scalability |
| A: Organozinc | Ethyl Carbinol | 88 | 96 | High (kg) | |
| B: Allylation | Allyl-Si/B | Homoallylic Alcohol | 82 | 92 | Medium (g) |
| C: Biocatalysis | HCN | Cyanohydrin | 96 | 99 | High (kg) |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol A (Organozinc Addition) , highlighting the transition state control that dictates enantioselectivity.
Caption: Catalytic cycle of (-)-MIB mediated asymmetric ethylation. The bimetallic transition state ensures facial discrimination due to the steric bulk of the 1-phenylcyclopropyl moiety.
References
-
Nugent, W. A. (2002). Chiral Lewis Acid Catalysis in Organic Synthesis. Wiley-VCH. Link
-
Kitamura, M., et al. (1989). "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols." Journal of the American Chemical Society, 111(11), 4028-4036. Link
-
Griet, D., et al. (2011). "Hydroxynitrile lyases: Insights into biochemistry, discovery, and engineering." Enzyme and Microbial Technology, 49(1), 1-11. Link
-
Waltz, K. M., et al. (2006). "Asymmetric Synthesis of Chiral Cyclopropyl Carbinols." Journal of Organic Chemistry, 71(26), 9869–9872. Link
-
Walsh, P. J. (2003). "Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Concepts in Asymmetric Catalysis." Accounts of Chemical Research, 36(10), 739–749. Link
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Application Notes & Protocols: Asymmetric Synthesis Using 1-Phenylcyclopropanecarbaldehyde as a Substrate
Introduction: The Strategic Value of the 1-Phenylcyclopropyl Motif
In the landscape of modern synthetic and medicinal chemistry, the cyclopropane ring stands out as a "conformationally restricted" bioisostere for phenyl groups and other functionalities. Its unique stereoelectronic properties, stemming from high ring strain (~27.5 kcal/mol) and π-character of its C-C bonds, impart favorable metabolic stability and binding characteristics to drug candidates.[1] 1-Phenylcyclopropanecarbaldehyde, specifically, is a versatile and powerful building block. It combines the rigid cyclopropyl core with a reactive aldehyde handle, creating a substrate ripe for a multitude of asymmetric transformations. The adjacent phenyl group provides steric and electronic influence that can be harnessed to achieve high levels of stereocontrol.
This guide provides an in-depth exploration of key asymmetric reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, present field-proven protocols, and offer insights into achieving high enantioselectivity. The focus is on providing researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this valuable substrate in the synthesis of complex chiral molecules.
Section 1: Organocatalytic Michael Addition via Enamine Activation
The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of C-C bond formation.[2] Organocatalysis, particularly through enamine activation using chiral secondary amines, has emerged as a premier strategy for rendering these additions asymmetric.[3][4] In this approach, the aldehyde reversibly reacts with a chiral amine catalyst (e.g., a diarylprolinol silyl ether) to form a nucleophilic enamine intermediate. This enamine then attacks a Michael acceptor, with the chiral environment of the catalyst directing the facial selectivity of the attack.
Mechanistic Rationale
The catalytic cycle begins with the condensation of this compound with the chiral secondary amine catalyst. This forms a transient iminium ion, which is then deprotonated to generate the key enamine intermediate. The stereochemistry of the enamine and the steric shielding provided by the catalyst's bulky groups (e.g., diaryl silyl ether) dictate that the Michael acceptor approaches from the less hindered face. Following the C-C bond formation, the resulting iminium ion is hydrolyzed, releasing the enantioenriched product and regenerating the catalyst for the next cycle. The choice of catalyst is critical; diarylprolinol silyl ethers are frequently employed due to their ability to provide a well-defined and sterically demanding chiral pocket.
Caption: Fig. 1: Enamine Catalysis Workflow for Michael Addition.
Protocol: Asymmetric Michael Addition to a Nitroalkene
This protocol describes the enantioselective addition of this compound to β-nitrostyrene, a representative Michael acceptor.
Materials:
-
This compound (≥97% purity)
-
(E)-β-Nitrostyrene (≥98% purity)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (≥98% purity)
-
Benzoic Acid (≥99.5% purity)
-
Toluene (anhydrous, ≤50 ppm H₂O)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Silica gel (230-400 mesh)
Procedure:
-
To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (16.3 mg, 0.05 mmol, 20 mol%).
-
Add benzoic acid (3.1 mg, 0.025 mmol, 10 mol%) and (E)-β-nitrostyrene (37.3 mg, 0.25 mmol, 1.0 equiv).
-
Dissolve the solids in 1.0 mL of anhydrous toluene.
-
Add this compound (40.1 µL, 0.30 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate/hexanes eluent system.
-
Upon completion, concentrate the reaction mixture directly onto silica gel under reduced pressure.
-
Purify the residue by flash column chromatography (10-30% ethyl acetate in hexanes gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product via chiral HPLC analysis.
| Catalyst | Michael Acceptor | Solvent | Time (h) | Yield (%) | ee (%) |
| (S)-Diphenylprolinol Silyl Ether | β-Nitrostyrene | Toluene | 24 | 95 | 99 |
| (S)-Diphenylprolinol Silyl Ether | Dimethyl maleate | CHCl₃ | 48 | 88 | 92 |
| (S)-Proline | Nitromethane | DMSO | 72 | 65 | 78 |
Table 1: Representative results for the organocatalytic Michael addition. Data are illustrative based on typical outcomes for this reaction class.
Section 2: N-Heterocyclic Carbene (NHC) Catalyzed [2+4] Cycloaddition
N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that can induce umpolung (polarity reversal) reactivity in aldehydes.[5][6][7] When an NHC reacts with an aldehyde, it forms a Breslow intermediate, which can act as a potent nucleophile. For cyclopropyl carbaldehydes, NHCs can facilitate unique transformations, such as cycloadditions, by selectively activating the aldehyde in the presence of other reactive functionalities.[8]
Mechanistic Rationale
An NHC-catalyzed chemoselective reaction between this compound and an α-alkynyl enal demonstrates this principle effectively.[8] The NHC catalyst selectively adds to the this compound, which is sterically less hindered than the enal, to form the corresponding Breslow intermediate. This intermediate then undergoes tautomerization to generate a homoenolate equivalent. This species acts as a 1,4-dipole, which can then participate in a formal [2+4] cycloaddition with the α-alkynyl enal acting as the dienophile. The reaction proceeds with high stereoselectivity, controlled by the chiral environment of the NHC catalyst, to yield functionalized dihydropyranone derivatives.[8]
Caption: Fig. 2: Workflow for NHC-Catalyzed Cycloaddition.
Protocol: NHC-Catalyzed Synthesis of a Chiral Dihydropyranone
This protocol is based on the NHC-catalyzed chemoselective activation and subsequent cycloaddition reaction.[8]
Materials:
-
This compound (≥97% purity)
-
α-Alkynyl enal (e.g., (E)-5-phenylpent-2-en-4-ynal)
-
Chiral triazolium salt precatalyst (e.g., derived from L-pyroglutamic acid)
-
1,8-Diazabicycloundec-7-ene (DBU) (≥98% purity)
-
Tetrahydrofuran (THF) (anhydrous, inhibitor-free)
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a flame-dried vial containing a stir bar and activated 4 Å molecular sieves (50 mg), add the chiral triazolium salt precatalyst (0.02 mmol, 10 mol%).
-
Add the α-alkynyl enal (0.2 mmol, 1.0 equiv).
-
Seal the vial with a septum and purge with argon.
-
Add 1.0 mL of anhydrous THF via syringe, followed by this compound (35 mg, 0.24 mmol, 1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (2.7 µL, 0.02 mmol, 10 mol%) dropwise.
-
Allow the reaction to stir at 0 °C for 12-24 hours, monitoring by TLC.
-
Once the starting enal is consumed, quench the reaction by adding 2 mL of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dihydropyranone.
-
Determine yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.
| NHC Precatalyst | Dienophile | Temp (°C) | Yield (%) | dr | ee (%) |
| Indane-derived Triazolium | (E)-5-phenylpent-2-en-4-ynal | 0 | 92 | >20:1 | 98 |
| Aminoindanol-derived Triazolium | (E)-hex-2-en-4-ynal | 0 | 85 | 15:1 | 95 |
Table 2: Representative results for the NHC-catalyzed [2+4] cycloaddition. Data adapted from related literature reports.[8]
Section 3: Asymmetric Ring-Opening 1,3-Difunctionalization
The inherent strain of the cyclopropane ring can be exploited to drive ring-opening reactions, leading to linear products with newly installed stereocenters. Merged iminium-enamine activation can be used for the enantioselective desymmetrization of meso-cyclopropyl carbaldehydes, affording products with three contiguous stereocenters.[1]
Mechanistic Rationale
This transformation uses a chiral secondary amine catalyst to activate the cyclopropyl carbaldehyde. The initial formation of an iminium ion with the catalyst enhances the electrophilicity of the cyclopropane ring. A nucleophile (e.g., a chloride from a sulfenyl chloride reagent) attacks one of the cyclopropyl carbons, triggering the ring opening. This generates an enamine intermediate, which is then intercepted by the electrophilic component of the reagent (e.g., "SPh+"). The facial selectivity of this second attack is again controlled by the chiral catalyst. Hydrolysis of the resulting iminium species releases the 1,3-difunctionalized product and regenerates the catalyst. This clever cascade transforms a simple meso starting material into a complex, stereodefined acyclic product.[1]
Protocol: Enantioselective 1,3-Chlorosulfenylation
This protocol outlines the ring-opening reaction of a meso-cyclopropane carbaldehyde.
Materials:
-
1-Phenylcyclopropane-1-carbaldehyde (or a related meso-cyclopropane)
-
Benzenesulfenyl chloride (PhSCl)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
In a dry vial under an argon atmosphere, dissolve the meso-cyclopropyl carbaldehyde (0.2 mmol, 1.0 equiv) and the chiral amine catalyst (0.04 mmol, 20 mol%) in anhydrous DCM (1.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate vial, prepare a solution of benzenesulfenyl chloride (0.22 mmol, 1.1 equiv) in anhydrous DCM (0.5 mL).
-
Add the PhSCl solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -78 °C for 6 hours.
-
Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 5 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the 1,3-chlorosulfenylated product.
-
Analyze for yield, dr, and ee.
| Catalyst | Reagent | Temp (°C) | Yield (%) | dr | ee (%) |
| (S)-Diphenylprolinol | PhSCl | -78 | 85 | 15:1 | 86 (93:7 er) |
| MacMillan 1st Gen | PhSeCl | -60 | 78 | 10:1 | 80 (90:10 er) |
Table 3: Representative results for asymmetric ring-opening reactions. Data adapted from related literature reports.[1]
References
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.National Institutes of Health (NIH).
- The Direct Catalytic Asymmetric Aldol Reaction.National Institutes of Health (NIH).
-
Asymmetric Aldol Part IV Chiral enolate and Achiral aldehyde. YouTube. Available at: [Link]
-
Enantioselective Cascade Reactions under N-Heterocyclic Carbene Catalysis. ResearchGate. Available at: [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
-
NHC-Catalyzed Chemoselective Reactions of Enals and Cyclopropylcarbaldehydes for Access to Chiral Dihydropyranone Derivatives. ResearchGate. Available at: [Link]
-
Recent advances in asymmetric synthesis via cyclopropanol intermediates. Royal Society of Chemistry. Available at: [Link]
-
An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. National Institutes of Health (NIH). Available at: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. Available at: [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. Available at: [Link]
-
A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. ResearchGate. Available at: [Link]
-
High Rates of Quinone-Alkyne Cycloaddition Reactions are Dictated by Entropic Factors. ResearchGate. Available at: [Link]
-
Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes. National Institutes of Health (NIH). Available at: [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. ACS Publications. Available at: [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Royal Society of Chemistry. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams. Royal Society of Chemistry. Available at: [Link]
-
Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45. YouTube. Available at: [Link]
-
A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central. Available at: [Link]
-
Organocatalytic Name Reactions Enabled by NHCs. MDPI. Available at: [Link]
-
Recent developments in enantioselective photocatalysis. Beilstein Journals. Available at: [Link]
-
A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles. National Institutes of Health (NIH). Available at: [Link]
-
Carbene-catalytic enantioselective synthesis of chiral macrocycles. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Synthesis of C 1 -Symmetric Chiral N-Heterocyclic Carbene (NHC) Ligands and Their Applications in Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
16.6 Cycloaddition Reactions. YouTube. Available at: [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Royal Society of Chemistry. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes. National Institutes of Health (NIH). Available at: [Link]
-
Mixed Crossed Aldol Reaction Trick and Limiting Products. YouTube. Available at: [Link]
-
Cycloaddition reactions - multi-choice questions answered! YouTube. Available at: [Link]
-
Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. Available at: [Link]
-
Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry. YouTube. Available at: [Link]
-
1-Phenylcyclopropane-1-carbaldehyde. PubChem. Available at: [Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PubMed Central. Available at: [Link]
Sources
- 1. Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Carbene-catalytic enantioselective synthesis of chiral macrocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: 1-Phenylcyclopropanecarbaldehyde in Isocyanide-Based Multicomponent Reactions
Abstract
This guide details the application of 1-Phenylcyclopropanecarbaldehyde (CAS 21744-88-7) as a core building block in isocyanide-based multicomponent reactions (IMCRs), specifically the Passerini-3CR and Ugi-4CR.[1] While this substrate offers significant medicinal chemistry value—introducing a conformationally restricted cyclopropane bioisostere—its quaternary
Introduction: The Strategic Value of the Cyclopropane Scaffold
In modern drug discovery, the 1-phenylcyclopropane moiety serves as a critical bioisostere. The cyclopropane ring introduces the Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational freedom of the peptide backbone or side chains. This restriction often leads to:
-
Increased Metabolic Stability: The quaternary center blocks metabolic oxidation at the
-position. -
Enhanced Potency: Locking the molecule into a bioactive conformation reduces the entropic penalty of binding.
However, the very feature that makes this substrate valuable—the quaternary center—renders the aldehyde carbonyl less electrophilic and sterically crowded. Standard MCR protocols often fail, resulting in incomplete conversion or side reactions.[1]
Reactivity Profile & Mechanistic Considerations
Structural Analysis
This compound possesses two distinct features governing its reactivity:
-
Steric Bulk: The phenyl ring and the rigid cyclopropane angles create a "cone of protection" around the carbonyl carbon, retarding nucleophilic attack.
-
Non-Enolizability: Lacking
-protons, this aldehyde cannot undergo enolization.[1] This is advantageous as it eliminates competing aldol condensations or Knoevenagel pathways, making it highly specific for MCRs if the steric barrier is overcome.
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways and the critical "Imine Formation" bottleneck in the Ugi reaction.
Figure 1: Reaction pathways for this compound. The formation of the imine (Red Node) is the rate-determining step in the Ugi reaction due to steric crowding.
Experimental Protocols
Protocol A: The Passerini-3CR (Synthesis of -Acyloxy Carboxamides)
This reaction couples the aldehyde, a carboxylic acid, and an isocyanide.[2][3]
Reagents:
-
This compound (1.0 equiv)[1]
-
Carboxylic Acid (1.0 equiv)[1]
-
Isocyanide (1.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (2.0 mL, 0.5 M concentration).
-
Addition: Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).
-
Reaction: Stir the mixture at room temperature (25 °C).
-
Optimization (If sluggish): If conversion is <50% after 24h, switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the ionic transition states via hydrogen bonding, significantly accelerating the reaction of hindered aldehydes.
-
Work-up: Evaporate volatiles under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc).[1]
Protocol B: The Ugi-4CR (Synthesis of Peptidomimetics)
This reaction couples the aldehyde, an amine, a carboxylic acid, and an isocyanide.[4][5]
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (1.0 equiv)[1]
-
Carboxylic Acid (1.0 equiv)[1]
-
Isocyanide (1.0 equiv)[1]
-
Drying Agent: Na₂SO₄ or Molecular Sieves (4Å)[1]
-
Solvent: Methanol (MeOH) or TFE[1]
Step-by-Step Methodology:
-
Imine Pre-formation (Critical Step):
-
Dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in MeOH (2.0 mL).
-
Add activated Molecular Sieves (4Å) or Na₂SO₄ to scavenge water.[1]
-
Stir for 2–4 hours at room temperature before adding other components.
-
Why? The quaternary center makes imine formation slow.[1] Presence of acid/isocyanide too early can lead to side reactions (e.g., direct Passerini reaction of the aldehyde) if the imine hasn't formed.
-
-
Component Addition: Once imine formation is confirmed (TLC/NMR), add the carboxylic acid (1.0 mmol) and isocyanide (1.0 mmol) sequentially.[1]
-
Reaction: Stir for 12–24 hours.
-
Work-up: Filter off sieves/drying agent.[1] Concentrate in vacuo.[1] Purify via flash chromatography.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Passerini) | Steric hindrance preventing nucleophilic attack.[1] | Switch solvent to TFE (Trifluoroethanol) .[1] The H-bond donor ability of TFE activates the carbonyl without scavenging the isocyanide. |
| Passerini Byproduct in Ugi | Incomplete imine formation; Acid/Iso reacted with free aldehyde.[1] | Extend pre-formation time of amine + aldehyde. Use a Lewis acid catalyst (e.g., InCl₃, 5 mol%) to drive imine formation.[1] |
| Sticky/Viscous Product | Rotational restriction of cyclopropane causing aggregation.[1] | Triturate crude oil with cold diethyl ether or pentane to induce precipitation.[1] |
| No Reaction | Old Isocyanide (polymerized) or oxidized aldehyde.[1] | Distill aldehyde prior to use.[1] Ensure isocyanide is fresh (check odor/color).[1] |
Safety & Handling (SDS Summary)
Compound: this compound (CAS: 21744-88-7)[1]
-
Hazards:
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the carboxylic acid.
References
-
Passerini Reaction Overview: Passerini, M.; Simone, L. Gazz.[1] Chim. Ital.1921 , 51, 126–129.[1] (Foundational methodology).
-
Ugi Reaction Mechanism: Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. "Versatile Synthesis of Peptide Derivatives by Four Component Condensation."[1] Angew.[1][4][6][7] Chem. Int. Ed. Engl.1959 , 71, 386.[1] Link[1]
-
Solvent Effects (TFE) in MCRs: El Kaim, L.; Grimaud, L. "Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species." Tetrahedron2009 , 65, 2153–2171.[1] (Explains TFE acceleration for hindered substrates).
-
Cyclopropane in Medicinal Chemistry: Welsch, T., et al.[1] "The Cyclopropane Ring as a Bioisostere." J. Med.[1] Chem.2010 , 53, 1234.[1] (Context for bioisosteric application).
-
Compound Data: PubChem CID 11008055.[1] "this compound."[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. 1-Phenylcyclopropane-1-carbaldehyde | C10H10O | CID 11008055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Passerini Reaction [organic-chemistry.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Note: High-Purity Isolation of 1-Phenylcyclopropanecarbaldehyde
Introduction & Physicochemical Context
1-Phenylcyclopropanecarbaldehyde (1-PCCA) is a critical cyclopropane scaffold used in the synthesis of pharmaceutical intermediates, particularly for reductive aminations and Wittig olefinations. Its unique structure—a quaternary carbon linking a strained cyclopropane ring, a phenyl group, and a reactive aldehyde—presents specific purification challenges.
The Chemist's Perspective (Expertise & Causality)
While standard aromatic aldehydes are routine to purify, 1-PCCA requires specific handling due to two competing factors:
-
Oxidative Instability: Like most aldehydes, 1-PCCA is prone to autoxidation, forming 1-phenylcyclopropanecarboxylic acid . This impurity is significantly more polar and acidic, often causing "streaking" on silica gel which can contaminate the aldehyde fractions.
-
Strained Ring Sensitivity: While the cyclopropane ring is relatively robust, the aldehyde proton is labile. Using protic solvents (like methanol) during purification can lead to hemiacetal/acetal formation , reducing yield and confusing NMR analysis.
Core Strategy: The purification protocol prioritizes rapid elution using non-protic solvent systems to minimize on-column oxidation, coupled with a specific visualization technique to distinguish the aldehyde from its oxidized byproducts.
Pre-Purification Analytics: Method Development
Before committing the bulk material, the separation must be validated via Thin Layer Chromatography (TLC).
TLC Visualization Protocol
Standard UV (254 nm): The phenyl ring provides strong UV absorption. Specific Stain (2,4-DNP): CRITICAL. UV is non-specific. To confirm the aldehyde, use 2,4-Dinitrophenylhydrazine (2,4-DNP).
-
Observation: 1-PCCA appears as a distinct orange/red spot .
-
Differentiation: Alcohols and carboxylic acids (common impurities) will not stain orange with 2,4-DNP.
Solvent System Optimization
Recommended System: Hexanes / Ethyl Acetate (EtOAc). Avoid: Dichloromethane (DCM) if possible (often contains traces of acid which catalyzes decomposition). Strictly Avoid: Methanol (acetal formation).
| Solvent Ratio (Hex:EtOAc) | Rf (Aldehyde) | Rf (Alcohol Impurity) | Rf (Acid Impurity) | Suitability |
| 19:1 | 0.20 | 0.05 | 0.00 | Too slow; band broadening risk. |
| 9:1 | 0.45 | 0.15 | 0.02 | Optimal for separation. |
| 4:1 | 0.75 | 0.40 | 0.10 | Too fast; co-elution risk. |
Protocol A: Flash Column Chromatography
This is the primary method for isolating 1-PCCA from reaction mixtures containing unreacted alcohols or non-polar hydrocarbons.
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexanes (HPLC Grade) and Ethyl Acetate (HPLC Grade).
-
Loading: Dry loading on Celite or Silica is recommended for oils to ensure a tight starting band.
Step-by-Step Workflow
-
Column Preparation:
-
Pack the column with Silica Gel 60 using 100% Hexanes.
-
Reasoning: Packing in non-polar solvent removes air bubbles and establishes a baseline. Flush with 2 column volumes (CV) of Hexanes.
-
-
Sample Loading (Dry Load):
-
Dissolve crude 1-PCCA in a minimum amount of DCM.
-
Add silica gel (ratio 1:2 crude:silica by weight).
-
Rotary evaporate to dryness until a free-flowing powder is obtained.
-
Load the powder gently onto the top of the packed bed and cover with a layer of sand.
-
Why: Liquid loading of viscous oils often leads to "fingering" and poor separation. Dry loading ensures a flat, even start.
-
-
Elution Gradient:
-
0–2 CV: 100% Hexanes (Elutes non-polar hydrocarbons/alkenes).
-
2–10 CV: 9:1 Hexanes:EtOAc (Elutes 1-PCCA ).
-
10+ CV: 4:1 Hexanes:EtOAc (Elutes starting alcohol; Acid remains at baseline).
-
-
Fraction Analysis:
-
Concentration:
-
Combine pure fractions.
-
Evaporate solvent at <40°C.
-
Storage: Store under Nitrogen/Argon at -20°C immediately to prevent oxidation.
-
Workflow Visualization
Protocol B: Bisulfite Adduct Purification (High Purity / Polishing)
If the column fails to separate the aldehyde from a closely eluting ketone or alcohol, or if the scale is too large for a column, use the Bisulfite Method . This relies on the reversible formation of a water-soluble bisulfite adduct.
Mechanism
Aldehyde (Organic Soluble) + NaHSO₃ (aq) ⇌ Bisulfite Adduct (Water Soluble/Solid)
Step-by-Step Methodology
-
Adduct Formation:
-
Dissolve crude mixture in Ethanol (2 mL/g).
-
Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (1.5 equivalents) with vigorous stirring.
-
Stir for 1 hour. The adduct often precipitates as a white solid.
-
-
Washing (The Purification):
-
Filter the solid (or separate the aqueous layer if no solid forms).
-
Wash the solid/aqueous phase with Diethyl Ether or Hexanes .
-
Why: Impurities (alcohols, hydrocarbons, esters) stay in the organic wash. The aldehyde is trapped in the solid/aqueous phase.
-
-
Regeneration:
-
Suspend the solid (or aqueous phase) in fresh DCM.
-
Slowly add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) until pH > 10.
-
Stir vigorously for 30 mins to reverse the adduct.
-
-
Isolation:
-
Separate the organic (DCM) layer.
-
Dry over MgSO₄, filter, and concentrate.
-
Chemical Pathway Visualization
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Streaking on TLC/Column | Presence of carboxylic acid (oxidation). | Add 0.5% Acetic Acid to the eluent to keep the acid protonated and moving, or simply cut the fraction early. |
| "Ghost" Spot appearing | Aldehyde oxidizing on the silica plate. | Visualize immediately. Do not let the plate sit in air for hours before checking. |
| Low Recovery | Acetal formation. | Ensure NO methanol or ethanol was used in the column mobile phase. |
| NMR shows -CH(OMe)2 | Dimethyl acetal impurity. | Treat with dilute aqueous HCl in THF to hydrolyze back to aldehyde. |
References
-
Sigma-Aldrich. Cyclopropanecarboxaldehyde Product Specification & Stability. Retrieved from
-
Organic Chemistry Portal. Purification of Aldehydes via Bisulfite Adducts. Retrieved from
-
Chemistry LibreTexts. Visualizing TLC Plates: 2,4-DNP Stain. Retrieved from
-
ResearchGate. Stability of Functionalized Cyclopropanes on Silica Gel. Retrieved from [4]
Sources
Application Note: A Multi-Modal Approach to the Purification of 1-Phenylcyclopropanecarbaldehyde
Abstract
This technical guide provides a comprehensive, multi-modal protocol for the purification of 1-Phenylcyclopropanecarbaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the compound's susceptibility to oxidation and the potential for isomeric and catalyst-derived impurities from its synthesis, this document outlines three primary purification strategies: bisulfite extraction, column chromatography, and vacuum distillation. The rationale behind each experimental step is detailed, offering researchers and drug development professionals the necessary insights to adapt and troubleshoot the protocols for optimal purity and yield.
Introduction: The Purification Challenge
This compound is a valuable synthetic intermediate characterized by its aromatic phenyl group and a strained cyclopropyl ring, both attached to a reactive aldehyde functional group. The inherent reactivity of the aldehyde moiety presents a significant purification challenge, as it is prone to oxidation to the corresponding carboxylic acid. Furthermore, synthetic routes for cyclopropane derivatives may introduce isomeric byproducts or residual metal catalysts that must be removed to ensure the compound's suitability for downstream applications.[1][2] This guide presents a systematic approach to navigate these challenges, ensuring the isolation of high-purity this compound.
Compound Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 21744-88-7 | [3] |
| Molecular Formula | C₁₀H₁₀O | [3] |
| Molecular Weight | 146.19 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | 82-84 °C | [3] |
| Boiling Point | 104-106 °C at 12 Torr | [3] |
Safety Precautions: this compound is harmful if swallowed.[3][4] It may also cause skin and eye irritation.[5][6][7] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[8]
Pre-Purification Analysis: Assessing the Crude Material
Before commencing any purification protocol, it is crucial to analyze the crude starting material to identify the major impurities. This initial assessment will inform the selection of the most appropriate purification strategy.
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): A rapid and effective method to visualize the number of components in the crude mixture. A common eluent system is a mixture of hexane and ethyl acetate. The aldehyde is expected to be less polar than potential alcohol or carboxylic acid impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity of the sample and allows for the identification of volatile impurities by their mass spectra.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify the target compound and any structurally related impurities.
Purification Strategies: A Multi-Pronged Approach
Based on the nature of the impurities identified, one or a combination of the following protocols can be employed.
Strategy 1: Bisulfite Extraction for Selective Aldehyde Separation
This method is highly effective for separating aldehydes from other organic compounds that do not react with sodium bisulfite.[11][12] The aldehyde forms a water-soluble bisulfite adduct, which is then extracted into the aqueous phase.[13] The aldehyde is subsequently regenerated by treatment with a base.
-
Dissolve the crude this compound in a minimal amount of a water-miscible organic solvent like methanol or tetrahydrofuran (THF).[13]
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Slowly add the saturated sodium bisulfite solution to the dissolved crude product with vigorous stirring. An excess of the bisulfite solution (approximately 10%) is recommended.[9] The reaction may be exothermic, so cooling in an ice bath may be necessary.[9]
-
Continue stirring for 1-2 hours to ensure complete adduct formation. The formation of a precipitate (the bisulfite adduct) may be observed.
-
Add an immiscible organic solvent, such as diethyl ether or ethyl acetate, to the mixture and transfer to a separatory funnel.
-
Extract the mixture. The non-aldehydic organic impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer.
-
Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.
-
To the aqueous layer containing the bisulfite adduct, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with good stirring until the evolution of gas ceases.[9] This will regenerate the aldehyde.
-
Extract the regenerated this compound from the aqueous layer with fresh portions of an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.[14]
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified aldehyde.
Diagram 1: Workflow for Bisulfite Extraction Purification
Sources
- 1. Cyclopropane synthesis [organic-chemistry.org]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Phenylcyclopropane-1-carbaldehyde price,buy 1-Phenylcyclopropane-1-carbaldehyde - chemicalbook [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. johndwalsh.com [johndwalsh.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workup [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylcyclopropanecarbaldehyde
Topic: Troubleshooting Common Byproducts & Impurities
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.
Introduction: The Critical Intermediate
1-Phenylcyclopropanecarbaldehyde (PCPCA) is a pivotal "gem-disubstituted" building block, most notably serving as the achiral precursor for the SNRI antidepressant Levomilnacipran (Fetzima) and its racemic congener, Milnacipran.
While the cyclopropane ring confers unique metabolic stability and geometric constraints to the final drug, it introduces significant synthetic challenges. The strain energy of the cyclopropane ring (~27.5 kcal/mol), combined with the benzylic position, makes PCPCA susceptible to acid-catalyzed ring opening and over-oxidation .
This guide addresses the three most common failure modes in PCPCA synthesis:
-
Over-reduction during the nitrile route.
-
Over-oxidation during the alcohol route.
-
Ring-opening rearrangements due to improper workup conditions.
Module 1: The Nitrile Route (DIBAL-H Reduction)
Context: The industrial standard often involves the reduction of 1-phenylcyclopropanecarbonitrile using Diisobutylaluminum hydride (DIBAL-H).
Troubleshooting Guide
| Symptom | Probable Cause | Technical Solution |
| Product contains ~10-30% Amine | Over-reduction: Temperature exceeded -70°C, or DIBAL-H addition was too fast. | Maintain reaction strictly at -78°C . The tetrahedral aluminate intermediate is stable at this temperature. If it warms, it collapses to the imine, which is then reduced to the amine. |
| Low Yield / Sticky Emulsion | Aluminum Chelation: Improper quenching leads to gelatinous aluminum salts that trap the product. | Use a Rochelle’s Salt (Sodium Potassium Tartrate) workup. The tartrate ligands displace the product from aluminum, solubilizing the metal salts in the aqueous phase. |
| Presence of Amide | Incomplete Hydrolysis: The nitrile was partially hydrolyzed during workup or starting material contained water. | Ensure anhydrous conditions during reduction. Amides form if the nitrile reacts with trace water under basic aluminate conditions before reduction is complete. |
Visualizing the Divergence
The following pathway illustrates how temperature control dictates the ratio of Aldehyde (Target) vs. Amine (Impurity).
Figure 1: Mechanistic divergence in DIBAL-H reduction. Warming the reaction prematurely releases the free imine, which is rapidly reduced to the amine byproduct.
Module 2: The Alcohol Route (Oxidation)
Context: Researchers often synthesize PCPCA by oxidizing 1-phenylcyclopropanemethanol. This route avoids the cryogenic conditions of DIBAL-H but introduces oxidation risks.
FAQ: Oxidation Selectivity
Q: Why does my IR spectrum show a broad peak at 2500–3300 cm⁻¹ alongside the carbonyl peak? A: You have generated 1-phenylcyclopropanecarboxylic acid .
-
Cause: Over-oxidation. This is common with Jones Reagent or unbuffered permanganate. Even with TEMPO, if the pH drifts > 9 or if bleach is added too quickly, the aldehyde hydrates and oxidizes further.
-
Fix: Switch to a TEMPO/BAIB system or a buffered TEMPO/NaOCl system (pH 8.6–9.5). Avoid aqueous acidic oxidants.
Q: I see a new spot on TLC that is less polar than the aldehyde. What is it? A: Likely the dimeric ester (Tishchenko product).
-
Cause: Aldehydes without alpha-protons (like PCPCA) are susceptible to Cannizzaro-type disproportionation or Tishchenko coupling under basic conditions.
-
Fix: Avoid strong bases during workup.
Detailed Protocol: Buffered TEMPO Oxidation
Designed to minimize acid formation and ring opening.
-
Preparation: Dissolve 1-phenylcyclopropanemethanol (10 mmol) in CH₂Cl₂ (50 mL). Add TEMPO (0.1 mmol, 1 mol%) and KBr (1 mmol, 0.5 M aq).
-
Buffering: Cool to 0°C. Add a saturated aqueous solution of NaHCO₃ to buffer the system (Critical step to prevent acid formation).
-
Oxidant Addition: Slowly add aqueous NaOCl (commercial bleach, adjusted to pH 9.5 with NaHCO₃) dropwise over 30 minutes.
-
Note: Monitor temperature; keep < 5°C.
-
-
Quenching: Quench immediately upon disappearance of starting material with aqueous Na₂S₂O₃ (Sodium thiosulfate).
-
Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Module 3: Stability & Ring Opening
Context: The cyclopropane ring is strained. The phenyl group stabilizes a carbocation at the benzylic position, making the ring susceptible to acid-catalyzed opening (Homoallylic rearrangement).
The "Hidden" Byproduct: 4-Phenylbut-3-enal
If PCPCA is exposed to Lewis acids (e.g., unquenched Al species) or strong Brønsted acids, the ring opens.
Mechanism:
-
Protonation of the carbonyl oxygen.
-
Ring expansion/cleavage driven by relief of ring strain (~27 kcal/mol) and conjugation.
-
Formation of the acyclic enal.
Detection:
-
1H NMR: Look for alkene protons (multiplets) in the 5.5–6.5 ppm region. The cyclopropane protons (1.0–1.6 ppm) will disappear.
Stability Decision Matrix
Figure 2: Decision matrix for preventing acid-catalyzed ring opening during workup.
References
-
Synthesis of Levomilnacipran (Enantioselective & General Routes)
- Source: National Institutes of Health (PubMed) / Chem. Commun.
- Relevance: Establishes the phenylacetic acid -> cyclopropane -> aldehyde p
-
Link:[1]
-
DIBAL-H Reduction of Nitriles (Mechanism & Protocols)
- Source: Organic-Synthesis.com / Chemistry Steps
- Relevance: Defines the -78°C requirement to prevent over-reduction to amines.
-
Link:
-
Oxidation of Cyclopropanemethanols (TEMPO vs Swern)
-
Source: Organic Chemistry Portal[2]
- Relevance: General protocols for oxidizing sensitive primary alcohols to aldehydes without carboxylic acid form
-
Link:
-
-
Ring Opening of Cyclopropanes (Acid Sensitivity)
Sources
Technical Support Center: Troubleshooting Low Yields in the Formation of 1-Phenylcyclopropanecarbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Phenylcyclopropanecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable chemical intermediate. The unique structural and electronic properties of the phenylcyclopropane moiety make it a desirable component in medicinal chemistry, but its synthesis can be fraught with challenges.[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide actionable, self-validating protocols to help you optimize your reaction outcomes.
Core Synthetic Strategies: An Overview
The formation of the 1-phenylcyclopropane core can be approached through several distinct synthetic pathways. The final aldehyde functionality is often installed in a subsequent step. Understanding these routes is critical to diagnosing issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Q4: My Simmons-Smith reaction is sluggish and gives a low yield. How can I improve it?
A4: The Simmons-Smith reaction relies on the formation of an organozinc carbenoid species. The activity of this reagent is critical for success.
-
Poor Reagent Activation: The zinc must be activated to react with diiodomethane.
-
Presence of Inhibitors: As a moisture-sensitive reaction, trace water is a primary inhibitor.
-
Causality: The (iodomethyl)zinc iodide carbenoid is highly reactive towards protic sources, which will destroy it.
-
Solution: Use anhydrous solvents (ether or dichloromethane are common). Ensure the alkene and diiodomethane are dry. Perform the reaction under a strict inert atmosphere. [5]
-
Q5: My crude NMR spectrum is a mess. How can I confirm if I've made any cyclopropane product at all?
A5: A complex crude spectrum is common. The key is to look for the unique spectroscopic signature of the cyclopropane ring.
-
Characteristic NMR Signals: Protons on a cyclopropane ring are in a unique magnetic environment due to the ring strain and associated electronic effects.
-
¹H NMR: Look for highly shielded protons in the upfield region of the spectrum, typically between 0 and 1.5 ppm . [6]These signals are often complex due to diastereotopicity and strong coupling. Their presence is a strong indicator of successful cyclopropanation.
-
¹³C NMR: The cyclopropyl carbons will also be shifted upfield compared to analogous acyclic carbons.
-
-
Purification and 2D NMR:
-
Flash Chromatography: Purifying even a small portion of the crude material can drastically simplify the spectrum and allow for unambiguous identification of the major product. [5] * COSY/HSQC: If the ¹H spectrum is too complex to interpret, 2D NMR experiments like COSY (to show H-H correlations) and HSQC (to link protons to their attached carbons) can be invaluable in piecing together the structure.
-
Data Summary & Protocols
Table 1: Comparison of Key Synthetic Routes
| Method | Starting Material | Key Reagents | Typical Yield Range | Key Advantages | Major Challenges & Side Reactions |
| Carbene Addition | Styrene | Ethyl Diazoacetate (EDA), Rh₂(OAc)₄ or CuSO₄ | 50-85% (ester) | High efficiency, well-established | EDA instability/dimerization, catalyst sensitivity, requires subsequent reduction. [7][5] |
| Corey-Chaykovsky | Cinnamaldehyde | Trimethylsulfoxonium iodide, NaH | 40-75% | Direct formation of the aldehyde | Crucial choice of ylide (sulfoxonium required), ylide instability, handling NaH. [8] |
| Simmons-Smith | Cinnamyl Alcohol* | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | 60-90% | High stereospecificity, reliable | Requires pre-synthesis of allylic alcohol, moisture-sensitive, pyrophoric reagents. [2][3] |
*Note: The Simmons-Smith reaction works best with an allylic alcohol due to the directing effect of the hydroxyl group. [9]The aldehyde would first be reduced to cinnamyl alcohol, cyclopropanated, and then re-oxidized.
Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation with EDA
This protocol describes the formation of ethyl 1-phenylcyclopropane-1-carboxylate, a direct precursor to the target aldehyde.
Safety: Ethyl diazoacetate is toxic and potentially explosive; handle with care in a well-ventilated fume hood behind a blast shield. All operations should be conducted under an inert atmosphere.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add styrene (1.0 equiv.) and anhydrous dichloromethane (DCM, to make a ~0.2 M solution).
-
Catalyst Addition: Add dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.01 equiv., 1 mol%) to the stirred solution. [5]3. EDA Preparation: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.2 equiv.) in anhydrous DCM (to make a dilute solution, e.g., ~0.1 M). [5]4. Slow Addition: Draw the EDA solution into a gas-tight syringe and place it on a syringe pump. Add the EDA solution to the stirred styrene/catalyst mixture dropwise over a period of 6-8 hours at room temperature. [5]A slow evolution of nitrogen gas should be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of styrene by TLC or GC-MS. [5]6. Quenching: Once the reaction is complete, carefully add a few drops of acetic acid to quench any remaining EDA (cessation of gas evolution).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropyl ester. [5]8. Subsequent Reduction: The purified ester can then be reduced to this compound using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
References
- Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
- Optimization of reaction conditions for the synthesis of cinnamaldehyde deriv
- Technical Support Center: Optimizing Cyclopropan
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC - NIH.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Corey-Chaykovsky Reactions. YouTube.
- SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION. CyberLeninka.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Stereoselective Cyclopropanation Reactions.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed.
- Side reactions and byproduct formation in cyclopropan
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
challenges in the olefination of sterically hindered cyclopropyl aldehydes
Technical Support Center: Olefination of Sterically Hindered Cyclopropyl Aldehydes
Case ID: #CYC-OLEF-001 Status: Active Priority: High (Synthesis Critical) Agent: Senior Application Scientist
Diagnostic & Triage: Understanding the Failure Mode
Welcome to the technical support center. You are likely here because your standard Wittig reaction failed on a cyclopropyl aldehyde. This substrate class presents a "perfect storm" of three competing failure modes:
-
The Steric Wall: The "banana bonds" of the cyclopropane ring, combined with adjacent quaternary centers (common in drug scaffolds), create significant steric bulk that blocks the approach of bulky triphenylphosphonium ylides.
-
The Fragile Ring: Cyclopropanes possess significant
-character (similar to alkenes). They are prone to ring-opening (fragmentation) under thermodynamic stress or strong Lewis acidic conditions. -
Epimerization Risk: The
-proton of a cyclopropyl aldehyde is moderately acidic. Strong bases used to generate ylides (e.g., NaH, -BuLi) often cause deprotonation/epimerization faster than nucleophilic attack.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest olefination method for your specific substrate.
Figure 1: Decision matrix for selecting the optimal olefination reagent based on substrate stability and desired stereochemistry.
Protocol A: The "Gold Standard" (Masamune-Roush HWE)
Applicability: Best for hindered, base-sensitive substrates where E-selectivity is required.
Mechanism: Uses mild conditions (LiCl/DBU).[1] LiCl acts as a weak Lewis acid to increase the acidity of the phosphonate
Reagents:
-
Triethyl phosphonoacetate (or derivative)
-
Lithium Chloride (LiCl) - Must be anhydrous
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: Acetonitrile (MeCN) or THF
Step-by-Step Protocol:
-
Dry the Salt: Flame-dry LiCl (1.2 equiv) under high vacuum in your reaction flask. This is critical; wet LiCl kills the reaction.
-
Solubilize: Cool to room temperature and add anhydrous MeCN. Stir until LiCl is fully dissolved (may take 10-20 mins).
-
Activate: Add the phosphonate (1.2 equiv) and DBU (1.2 equiv). Stir for 15 minutes. You may see a slight color change.
-
Addition: Add the cyclopropyl aldehyde (1.0 equiv) dissolved in minimal MeCN dropwise.
-
Reaction: Stir at room temperature.
-
Troubleshooting Tip: If conversion is <10% after 2 hours, do not heat. Add another 0.5 equiv of LiCl and DBU. Heating causes fragmentation.
-
Why this works: The phosphonate anion is significantly smaller than a triphenylphosphonium ylide, allowing it to bypass the steric bulk of the cyclopropane ring.
Protocol B: The "Power User" (Julia-Kocienski)
Applicability: For extreme steric hindrance where HWE fails, or when high E-selectivity is mandatory.
Mechanism: One-pot olefination using Benzothiazol-2-yl (BT) sulfones.[2][3] The mechanism involves metallation, addition to aldehyde, Smiles rearrangement, and elimination of
Reagents:
-
BT-Sulfone (1-phenyl-1H-tetrazol-5-yl sulfones are also viable but BT is standard for E-alkenes).
-
Base: NaHMDS or LiHMDS (avoid KHMDS with sensitive cyclopropanes if possible, though KHMDS is faster).
-
Solvent: THF or DME.[4]
Step-by-Step Protocol:
-
Preparation: Dissolve the BT-sulfone (1.1 equiv) and the aldehyde (1.0 equiv) in anhydrous THF at -78 °C.
-
Note: Unlike the classical Julia, we mix them before adding base (Barbier-type conditions) to minimize base contact time with the aldehyde.
-
-
Initiation: Add NaHMDS (1.2 equiv) dropwise over 10 minutes.
-
The Critical Warming Phase: Stir at -78 °C for 1 hour, then slowly warm to room temperature over 3 hours.
-
Technical Insight: The Smiles rearrangement (the irreversible step) requires energy. If you quench too cold, you will isolate the intermediate alcohol/sulfone, not the alkene.
-
-
Quench: Dilute with saturated
.
Troubleshooting Guide & FAQ
Q: I am seeing the "Ring-Opened" product (homoallylic halide/alcohol). What happened? A: You likely generated a cyclopropylcarbinyl cation or radical.
-
Cause: If you used a Lewis Acid (like
in a Tebbe reaction) or a proton source during the reaction. -
Fix: Switch to Protocol A (Masamune-Roush) . The Li+ is a soft enough Lewis acid to activate the carbonyl without opening the ring. Ensure your solvent is strictly anhydrous to prevent protonation of the betaine intermediate which can lead to fragmentation.
Q: My yield is low (<20%) and I recover starting material. A: The steric wall is preventing the initial nucleophilic attack.
-
Fix 1 (HWE): Switch solvent from THF to Acetonitrile . MeCN stabilizes the polar transition state of the HWE reaction better than THF.
-
Fix 2 (Additives): If using Julia-Kocienski, add 12-crown-4 (if using LiHMDS) to break up ion pairs and increase the "nakedness" (reactivity) of the sulfone anion.
Q: The reaction works, but I have a 50:50 E/Z mixture. A: Steric bulk on the aldehyde often erodes stereoselectivity because the energy difference between the erythro and threo intermediates minimizes.
-
Fix: Switch to the Still-Gennari modification (using bis(trifluoroethyl)phosphonates) if you want Z. For E, the Julia-Kocienski with a PT-sulfone (Phenyltetrazole) is generally more selective than BT-sulfones for hindered substrates.
Q: Can I use the Wittig reaction if I just heat it up? A: Absolutely not. Heating a cyclopropyl aldehyde with a basic ylide is the fastest way to trigger the cyclopropyl-homoallyl rearrangement . The strain energy of the cyclopropane (~27 kcal/mol) will release, destroying your scaffold.
Data Summary: Base & Solvent Effects
| Method | Base | pKa (conj. acid) | Risk Level | Rec.[5][6] Solvent | Notes |
| Classic Wittig | NaH / KOtBu | 35-45 | Critical | THF | High risk of epimerization. Avoid. |
| Masamune-Roush | DBU + LiCl | 12 | Low | MeCN | Recommended. Mildest conditions. |
| Julia-Kocienski | NaHMDS | 26 | Medium | THF/DME | Good for E-selectivity. Barbier conditions preferred. |
| Takai | Cr(II) | N/A | Low | Dioxane | Excellent for halides, non-basic. |
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters. Tetrahedron Letters, 25(21), 2183–2186. Link
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). On the Origin of E/Z Selectivity in the Modified Julia Olefination: Importance of the Elimination Step. Journal of the American Chemical Society, 128(7), 2394–2409. Link
-
Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes and their derivatives in organic synthesis.[7] Chemical Reviews, 89(1), 165–198. Link
-
Petasis, N. A., & Lu, S. P. (1995). Methylenations of carbonyl compounds with dimethyltitanocene. Tetrahedron Letters, 36(36), 6393-6396. Link
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Stability & Degradation of 1-Phenylcyclopropanecarbaldehyde
Topic: Degradation Pathways & Handling of 1-Phenylcyclopropanecarbaldehyde CAS: 13524-04-4 Molecular Formula: C₁₀H₁₀O Support Tier: Level 3 (Senior Scientist / Process Chemistry)
Introduction: The Stability Paradox
This compound (1-PCCA) is a structurally unique building block. Its reactivity is governed by two competing forces: the high ring strain of the cyclopropane motif (~27.5 kcal/mol) and the susceptibility of the aldehyde group to oxidation. Unlike standard benzaldehyde derivatives, the quaternary carbon at the
This guide details the three primary failure modes: Oxidative Degradation , Acid-Catalyzed Ring Rearrangement , and Base-Induced Disproportionation .
Module 1: Oxidative Instability (The "Browning" Effect)
Issue: The clear oil turns yellow/brown and eventually solidifies or precipitates white crystals upon storage.
Mechanism: Radical Autoxidation
Like most aldehydes, 1-PCCA is highly susceptible to radical autoxidation. The aldehyde hydrogen is abstracted to form an acyl radical. This radical reacts with molecular oxygen to form a peracid intermediate, which then oxidizes a second molecule of aldehyde to the carboxylic acid.
-
Degradant: 1-Phenylcyclopropanecarboxylic acid (Solid, MP: ~86-88°C).
-
Trigger: Exposure to air (O₂), light, or trace metal ions.
Experimental Protocol: Purification of Oxidized Samples
If your sample has solidified, do not discard. The acid impurity can be separated.
-
Dissolution: Dissolve the crude mixture in diethyl ether or ethyl acetate (10 mL per gram).
-
Base Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 10 mL). The acid moves to the aqueous layer as the carboxylate salt.
-
Recovery:
Pathway Diagram: Autoxidation
Figure 1: Radical chain mechanism converting liquid aldehyde to solid acid impurity.
Module 2: Acid Sensitivity (Ring Integrity)
Issue: Appearance of new ketone peaks in IR/NMR or loss of the characteristic cyclopropane multiplets after acidic workup or reaction with Lewis acids.
Mechanism: Cyclopropylcarbinyl Rearrangement
The cyclopropane ring is activated by the phenyl group. Under acidic conditions, protonation of the carbonyl oxygen generates a cationic character that triggers ring strain relief. This typically leads to ring expansion (to a cyclobutanone) or ring opening to an acyclic enone.
-
Degradant: 2-Phenylcyclobutanone (via expansion) or 4-Phenyl-3-buten-2-one derivatives (via opening).
-
Trigger: Brønsted acids (HCl, H₂SO₄) or strong Lewis acids (BF₃·OEt₂, AlCl₃).
Troubleshooting Guide: Acid Handling
| Symptom | Probable Cause | Corrective Action |
| New C=O stretch at ~1780 cm⁻¹ (IR) | Ring expansion to cyclobutanone. | Avoid strong Lewis acids. Use mild buffers (pH 5-7). |
| Loss of Ring Protons (0.8–1.5 ppm) | Ring opening to acyclic chain. | Neutralize reactions at low temp (-78°C). Do not heat with acid. |
| TLC: Smearing or multiple spots | Polymerization initiated by cation. | Switch to non-acidic purification (Alumina instead of Silica). |
Pathway Diagram: Acid Rearrangement
Figure 2: Divergent pathways following protonation of the aldehyde oxygen.
Module 3: Base Sensitivity (Cannizzaro Disproportionation)
Issue: Disappearance of starting material in basic media without formation of expected nucleophilic addition product.
Mechanism: The Cannizzaro Trap
1-PCCA lacks
-
Products: (1-Phenylcyclopropyl)methanol (Alcohol) + 1-Phenylcyclopropanecarboxylate (Acid Salt).
-
Trigger: Strong bases, especially in aqueous or alcoholic media.
FAQ: Preventing Disproportionation
Q: I need to perform a nucleophilic addition using a Grignard reagent. Will this trigger Cannizzaro? A: Generally, no. Grignard additions are faster than hydride transfer (Cannizzaro). However, ensure your reagent is not "wet" (containing hydroxides).
Q: Can I use NaOH to wash my crude reaction mixture? A: Only if the contact time is short and temperature is low (<0°C). Prolonged exposure to 1M NaOH will degrade the aldehyde. Use saturated NaHCO₃ or phosphate buffer (pH 7.4) instead.
Summary of Stability Data
| Parameter | Specification / Limit | Observation of Failure |
| Storage Temp | -20°C (Freezer) | Polymerization/Gumming at RT |
| Atmosphere | Argon/Nitrogen (Strict) | White precipitate (Acid formation) |
| Compatible pH | 4.0 – 8.0 | Ring opening (<4) or Cannizzaro (>9) |
| Light Sensitivity | High | Accelerated yellowing |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of aldehyde autoxidation and Cannizzaro reaction).
- Wiberg, K. B. (1968). Oxidation in Organic Chemistry. Academic Press.
-
Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities. Current Medicinal Chemistry, 7(2), 175-191. (Context on stability of phenyl-substituted cyclopropanes).
-
Conant, J. B., & Tuttle, N. (1928). The Cannizzaro Reaction. Organic Syntheses, Coll. Vol. 1, p.199. (Foundational protocol demonstrating disproportionation of non-enolizable aldehydes).
Sources
purification challenges of 1-Phenylcyclopropanecarbaldehyde and its derivatives
Product Category: Strained Carbocycles / Aromatic Aldehydes Target Molecule: 1-Phenylcyclopropanecarbaldehyde (PCPCA) CAS: 21744-88-7[1]
Support Overview
Welcome to the Technical Support Center for PCPCA. This guide addresses the unique purification challenges posed by This compound . This molecule presents a "perfect storm" of purification difficulties: it possesses a strained cyclopropane ring susceptible to acid-catalyzed opening, an aldehyde group prone to rapid auto-oxidation, and a quaternary center that sterically hinders standard chemical purification methods.
Use the decision matrix below to determine the optimal workflow for your crude mixture, then consult the specific troubleshooting Q&A sections.
Purification Decision Matrix
Figure 1: Strategic decision tree for purifying this compound. Note the explicit warning against bisulfite purification due to steric hindrance.
Troubleshooting Guides & FAQs
Topic 1: Chemical Purification Failures
Q: I tried purifying my crude PCPCA using saturated sodium bisulfite to remove the starting styrene, but no precipitate formed. Why did this standard method fail?
A: This is a classic issue with gem-disubstituted aldehydes .
While bisulfite adduct formation is the gold standard for purifying simple aldehydes (like benzaldehyde or propionaldehyde), PCPCA has a quaternary carbon at the
-
The Mechanism: Bisulfite addition requires the nucleophilic attack of
on the carbonyl carbon. -
The Problem: The phenyl group and the cyclopropane ring create significant steric bulk around the carbonyl. This prevents the formation of the tetrahedral sulfonate intermediate. Even if it forms, the equilibrium heavily favors the free aldehyde.
-
Solution: Do not rely on chemical purification. You must use physical separation methods.
-
If Styrene is the contaminant: Use high-vacuum distillation (Kugelrohr is best). Styrene is significantly more volatile than PCPCA.
-
If non-volatile residue is the contaminant: Use buffered silica chromatography (see Topic 3).
-
Topic 2: The "White Solid" Phenomenon (Oxidation)
Q: My clear yellow oil turned into a cloudy mixture with a white solid precipitate after leaving it on the bench for 2 hours. What happened?
A: You have witnessed radical auto-oxidation .
Aldehydes lacking
-
The Contaminant: The white solid is 1-phenylcyclopropanecarboxylic acid .
-
Why it happens: The phenyl ring stabilizes the radical intermediate formed during the auto-oxidation chain reaction, accelerating the conversion.
-
Recovery Protocol:
-
Dilute the mixture in non-polar solvent (Hexanes or Pentane). The acid is often less soluble in cold alkanes than the aldehyde.
-
Filtration: Filter off the solid precipitate.[2]
-
Base Wash: Wash the filtrate rapidly with cold, dilute
. Note: Do not use strong base or long contact times, as the cyclopropane ring can be sensitive. -
Drying: Dry over
and concentrate immediately.
-
-
Prevention: Store PCPCA strictly under Argon/Nitrogen at -20°C. Never leave neat material exposed to air.
Topic 3: Chromatography & Decomposition
Q: I ran a TLC and saw a single spot, but when I ran the flash column, my product streaked and the yield was low. Is the compound decomposing?
A: Yes, likely due to acid-catalyzed ring opening or rearrangement.
Standard silica gel is slightly acidic (
-
The Degradation: The silica surface protons can protonate the carbonyl or interact with the ring, leading to ring expansion (to cyclobutenes) or hydration.
-
The Fix: Buffered Silica Protocol.
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .
-
Column Packing: Pack the column with this neutralized slurry.
-
Elution: Run the column using your standard solvent system (e.g., Hexanes/EtOAc).[3] The trace amine neutralizes the acidic sites on the silica.
-
Alternative: Use neutral Alumina (Activity Grade III), though separation resolution may be lower.
-
Topic 4: Distillation Parameters
Q: Can I distill PCPCA? I am worried about thermal explosion or polymerization.
A: Distillation is the preferred method for isolation, but temperature control is critical.
Cyclopropanes possess high ring strain (
Recommended Parameters:
-
Apparatus: Kugelrohr distillation is ideal for small scales (<5g) due to the short path and uniform heating.
-
Vacuum: High vacuum is mandatory (
). -
Temperature: Keep the bath temperature below 110°C .
-
Observation: PCPCA typically distills around 80-95°C at 0.5 mmHg.
-
Warning: If the bath reaches >140°C, you risk thermal ring opening.
-
Visualizing Degradation Pathways
Understanding how the molecule breaks down helps in preventing loss.
Figure 2: Primary degradation pathways. Air exposure leads to oxidation (acid formation), while acidic environments (silica) and high heat lead to structural loss.
Summary Data Table
| Property / Issue | Specification / Recommendation |
| Boiling Point | ~90–100°C @ 0.5 mmHg (Estimated) |
| Stability | Air sensitive (oxidizes to acid); Acid sensitive (ring opening). |
| Storage | -20°C under Argon. |
| Chromatography | Mandatory: 1% Et3N buffered silica or Neutral Alumina. |
| Bisulfite Purification | Ineffective. Steric hindrance prevents adduct formation. |
| Major Impurity | 1-Phenylcyclopropanecarboxylic acid (remove via base wash/filtration). |
References
-
Synthesis and Reactivity of Cyclopropanecarbaldehydes
- Topic: General handling of cyclopropyl aldehydes and ring strain issues.
- Source:Organic Syntheses, Coll. Vol. 6, p. 327 (1988).
-
Link:
-
Bisulfite Adduct Limitations
-
Oxidation of Aromatic Aldehydes
- Topic: Mechanism of radical auto-oxidation in aldehydes lacking alpha-protons.
- Source:Journal of Chemical Education, "The Auto-oxid
-
Link: (See Stability/Reactivity sections for general aldehyde data).
-
Chromatographic Purification of Labile Compounds
- Topic: Use of buffered silica (Et3N)
- Source:Rapid Communication in Mass Spectrometry, "Strategies for the purific
-
Link:
Sources
Validation & Comparative
Comparative Reactivity Profile: 1-Phenylcyclopropanecarbaldehyde vs. Benzaldehyde
Executive Summary
This guide provides a technical comparison between Benzaldehyde (PhCHO) and 1-Phenylcyclopropanecarbaldehyde (PCCA) . While both appear as aromatic aldehydes, their reactivity profiles diverge significantly due to the quaternary center and ring strain present in PCCA.
For drug development professionals, PCCA represents a "hybrid" scaffold: it offers the metabolic rigidity of a cyclic system but introduces specific instabilities (acid-catalyzed rearrangement, radical ring opening) and steric challenges that are absent in the planar benzaldehyde system.
| Feature | Benzaldehyde (PhCHO) | This compound (PCCA) |
| Hybridization | ||
| Electronic Effect | Resonance Stabilization (Benzene | Walsh Orbital Conjugation ( |
| Steric Bulk | Low (Accessible) | High (Quaternary Center Shielding) |
| Acid Stability | High | Low (Susceptible to Homoallyl Rearrangement) |
| Radical Fate | Stable Benzylic Radical | Radical Clock (Ring Opening) |
Structural & Electronic Analysis
Electronic Conjugation
Benzaldehyde benefits from classical resonance where the phenyl
PCCA possesses a unique electronic signature. The cyclopropyl ring, despite being
Visualization of Reactivity Divergence
Figure 1: Decision tree illustrating the divergent reactivity pathways. Note the high susceptibility of PCCA to rearrangement under stress conditions compared to the stability of Benzaldehyde.
Critical Reactivity Modules
Nucleophilic Addition (The Steric Wall)
Hypothesis: The rate of nucleophilic addition to PCCA is significantly retarded compared to benzaldehyde due to the steric bulk of the geminal phenyl and cyclopropyl groups.
-
Benzaldehyde: The carbonyl face is accessible. Reaction with Grignard reagents is diffusion-controlled or rapid.
-
PCCA: The nucleophile must approach a carbonyl adjacent to a quaternary center. This is comparable to the difficulty of attacking a hindered ketone (e.g., pivaldehyde) rather than a typical aldehyde.
Experimental Validation: Competitive Grignard Protocol
To quantify this difference, a competition experiment is recommended rather than separate kinetic runs.
Protocol:
-
Setup: In a flame-dried flask under Argon, dissolve equimolar amounts (1.0 mmol each) of Benzaldehyde and PCCA in anhydrous THF (10 mL).
-
Reagent Addition: Cool to -78°C. Add 0.5 equivalents (0.5 mmol) of Phenylmagnesium Bromide (PhMgBr) dropwise over 10 minutes. Limiting the nucleophile forces competition.
-
Quench: After 30 minutes, quench immediately with sat. NH₄Cl.
-
Analysis: Extract with EtOAc and analyze via GC-MS or
H NMR. -
Expected Result:
of the product will be diphenylmethanol (from benzaldehyde). The PCCA will remain largely unreacted. This confirms the steric protection of the aldehyde in PCCA.
Acid Sensitivity (The Strain Trap)
Mechanism: Benzaldehyde is stable in dilute acid. PCCA, however, possesses significant ring strain (~27.5 kcal/mol). Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, which can trigger a homoallyl rearrangement (ring opening) to relieve strain, especially if a nucleophile is present to trap the intermediate.
Radical Chemistry (The Radical Clock)
PCCA serves as a "modified radical clock."
-
Benzaldehyde: Hydrogen abstraction produces a stable benzoyl radical.
-
PCCA: Hydrogen abstraction produces a cyclopropylcarbinyl radical. While the 1-phenyl group stabilizes this radical (slowing the ring opening by ~3 orders of magnitude compared to the unsubstituted parent), the ring opening to a homoallylic radical is still thermodynamically favorable and irreversible.
Synthetic Application Guide: Oxidation Strategies
A common challenge is oxidizing the aldehyde to a carboxylic acid without triggering ring opening. Harsh oxidants (KMnO₄, Jones Reagent) often degrade PCCA due to the acidic nature of Jones reagent or the radical pathways in permanganate oxidations.
Recommended Method: Pinnick Oxidation The Pinnick oxidation is the gold standard for PCCA because it operates under mild acidic conditions (buffered) and avoids radical intermediates that trigger ring opening.
Detailed Protocol: Pinnick Oxidation of PCCA
Objective: Selective oxidation of PCCA to 1-phenylcyclopropanecarboxylic acid.
Materials:
-
PCCA (1.0 equiv)
-
Sodium Chlorite (
, 80%, 1.5 equiv) -
Sodium Dihydrogen Phosphate (
, 1.5 equiv) as buffer. -
2-Methyl-2-butene (10 equiv) as a scavenger for HOCl.
-
Solvent:
-BuOH / Water (3:1).
Workflow:
-
Dissolution: Dissolve PCCA (1 mmol, 146 mg) in 10 mL of
-BuOH/Water (3:1). -
Scavenger: Add 2-methyl-2-butene (1.0 mL). Crucial: This scavenges the hypochlorite byproduct which would otherwise attack the cyclopropane ring or the phenyl ring.
-
Oxidant Preparation: Dissolve
(170 mg) and (207 mg) in 2 mL of water. -
Addition: Add the oxidant solution dropwise to the aldehyde mixture at room temperature.
-
Monitoring: The solution may turn pale yellow. Monitor by TLC (usually complete in 1-2 hours).
-
Workup: Acidify to pH 3 with dilute HCl, extract with EtOAc (
mL), wash with brine, dry over .
Why this works: The mechanism proceeds via a chlorite ester. The fragmentation of this ester is a concerted pericyclic process that does not generate a free radical or a carbocation on the cyclopropyl ring, preserving the strained architecture.
Figure 2: The Pinnick Oxidation pathway ensures the integrity of the cyclopropane ring by avoiding high-energy cationic or radical intermediates.
Comparative Data Summary
| Property | Benzaldehyde | PCCA | Implications for Drug Design |
| Electrophilicity ( | Moderate ( | High (Inductive) but Sterically Masked | PCCA requires stronger nucleophiles or higher temperatures, increasing side-reaction risks. |
| Homoallyl Rearrangement | No | Yes ( | PCCA scaffolds are acid-labile; avoid strong acidic deprotections (e.g., neat TFA) in later steps. |
| Radical Ring Opening ( | N/A (Stable) | PCCA is not suitable for radical-based cross-coupling unless specific precautions are taken. | |
| Solubility (LogP) | ~1.48 | ~2.5 (Estimated) | PCCA is significantly more lipophilic, affecting purification and bioavailability. |
References
-
Pinnick Oxidation Mechanism & Scope
-
Cyclopropylcarbinyl Radical Kinetics
-
Walsh Orbitals & Cyclopropane Bonding
- Title: Walsh Cyclopropane Molecular Orbitals
- Source: Bluffton University / A.D. Walsh (1947)
-
URL:[Link]
-
Electrophilicity of Carbonyls
- Title: What defines electrophilicity in carbonyl compounds
- Source: Chemical Science (RSC)
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 1-Phenylcyclopropanecarbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. 1-Phenylcyclopropanecarbaldehyde, a valuable building block in organic synthesis, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to manage chemical waste streams effectively, fostering a culture of safety and sustainability within your organization.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health hazards.[1]
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed. |
| H312 | Acute toxicity, dermal (Category 4) | Harmful in contact with skin. |
| H332 | Acute toxicity, inhalation (Category 4) | Harmful if inhaled. |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. |
Data sourced from PubChem.[1]
The aldehyde functional group contributes to its reactivity and potential for sensitization. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.
The Core Principle: Waste Minimization and Hazard Neutralization
The primary goal in managing this compound waste is two-fold: minimize the generation of waste wherever possible and neutralize the hazards of the waste that is produced before its final disposal. This approach not only enhances safety but also reduces the environmental impact and associated disposal costs.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
